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cis-Lithospermic acid

Cat. No.: B1262581
M. Wt: 538.5 g/mol
InChI Key: UJZQBMQZMKFSRV-XPXASJQOSA-N
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Description

Historical Perspectives on the Isolation and Characterization of Lithospermic Acid

The initial isolation and structural determination of lithospermic acid, a significant polyphenolic compound, were reported in 1975 from Lithospermum ruderale, a plant belonging to the Boraginaceae family. acs.orgmdpi.comresearchgate.net This foundational work laid the groundwork for subsequent investigations into its various isomers and derivatives. Later, in a 2008 study focused on the anti-HIV-1 active components of Salvia yunnanensis, a stereoisomer of lithospermic acid, identified as cis-lithospermic acid, was isolated and characterized. tandfonline.comchemfaces.com The elucidation of its structure was accomplished through the use of NMR and MS spectral analyses. tandfonline.comchemfaces.com

Lithospermic acid itself is a phenylpropanoid oligomer, more specifically a conjugate of rosmarinic acid and caffeic acid, featuring a dihydrobenzofuran nucleus. researchgate.netbenthamdirect.com It is recognized as a member of the salvianolic acids, a group of water-soluble phenolic acids. mdpi.com The broader family of lithospermic acids, including this compound, has garnered significant attention within the scientific community for its presence in various medicinal plants and its potential biological activities. researchgate.netbenthamdirect.com

Overview of its Occurrence in Botanical Sources

This compound and its parent compound, lithospermic acid, are found in a variety of plant species, primarily within the Lamiaceae (mint) and Boraginaceae (borage) families. researchgate.netbenthamdirect.com

Salvia Species (e.g., Salvia miltiorrhiza, Salvia yunnanensis)

The genus Salvia is a prominent source of lithospermic acid and its derivatives. Notably, Salvia miltiorrhiza (Danshen) is a well-documented source of lithospermic acid. nih.govmedchemexpress.comfrontiersin.orgnih.govmdpi.comchemfaces.comcaymanchem.comnih.gov The water-soluble extracts of Salvia miltiorrhiza contain a variety of phenolic acid derivatives, including lithospermic acid B. nih.gov

A significant finding was the isolation of this compound from the aqueous extracts of the roots of Salvia yunnanensis. tandfonline.comchemfaces.com This particular species is also known to contain other related polyphenols such as salvianolic acid A and lithospermic acid. tandfonline.commdpi.com The presence of these compounds underscores the chemical diversity within the Salvia genus. mdpi.com

Table 1: Occurrence of Lithospermic Acid Derivatives in Salvia Species
CompoundSalvia SpeciesReference
This compoundSalvia yunnanensis tandfonline.comchemfaces.com
Lithospermic acidSalvia miltiorrhiza, Salvia yunnanensis nih.govmedchemexpress.comfrontiersin.orgnih.govmdpi.comchemfaces.comcaymanchem.comnih.govmdpi.com
Lithospermic acid BSalvia miltiorrhiza nih.gov

Menthae Haplocalycis Herba

Mentha haplocalyx, commonly known as mint, has been found to contain lithospermic acid. researchgate.netresearchgate.net Analysis of the non-volatile chemical constituents of Menthae Haplocalycis Herba has identified lithospermic acid among other phenolic acids and flavonoids. researchgate.net This indicates that the therapeutic effects of this herb may be attributable in part to these non-volatile components. researchgate.net

Lithospermum ruderale

As the original source from which lithospermic acid was first isolated, Lithospermum ruderale of the Boraginaceae family is a key botanical source. acs.orgmdpi.comresearchgate.net The roots of this plant are particularly rich in this polyphenolic acid. chemfaces.com

Other Botanical Sources (e.g., Clerodendranthus spicatus, Melissa officinalis)

Lithospermic acid has also been identified in Clerodendranthus spicatus (cat's whiskers), another member of the Lamiaceae family. nih.govnih.govplos.org Studies have reported its presence along with its methyl and dimethyl esters. nih.gov Melissa officinalis (lemon balm) is another plant in the Lamiaceae family that contains lithospermic acid A. nih.govwiley.comaccurateclinic.commdpi.com It is often found alongside other phenolic compounds like rosmarinic acid. nih.govmdpi.com

Table 2: Additional Botanical Sources of Lithospermic Acid and its Derivatives
Plant SpeciesFamilyCompoundReference
Mentha haplocalyxLamiaceaeLithospermic acid researchgate.netresearchgate.net
Lithospermum ruderaleBoraginaceaeLithospermic acid acs.orgmdpi.comresearchgate.netchemfaces.com
Clerodendranthus spicatusLamiaceaeLithospermic acid, Methyl lithosperate, Dimethyl lithospermate nih.gov
Melissa officinalisLamiaceaeLithospermic acid A nih.govwiley.comaccurateclinic.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22O12 B1262581 cis-Lithospermic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H22O12

Molecular Weight

538.5 g/mol

IUPAC Name

(2R,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C27H22O12/c28-15-5-1-12(9-18(15)31)10-20(26(34)35)38-21(33)8-4-13-2-7-17(30)25-22(13)23(27(36)37)24(39-25)14-3-6-16(29)19(32)11-14/h1-9,11,20,23-24,28-32H,10H2,(H,34,35)(H,36,37)/b8-4+/t20-,23+,24+/m1/s1

InChI Key

UJZQBMQZMKFSRV-XPXASJQOSA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O)O)O

Synonyms

4-(3-(1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy)-3-oxo-1-propenyl)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-7-hydroxy-3-benzofurancarboxylic acid
lithospermic acid
monardic acid A

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Cis Lithospermic Acid

Precursor Compounds and Initial Enzymatic Steps

The journey to synthesizing cis-Lithospermic acid begins with fundamental building blocks derived from primary metabolic pathways. These initial steps are crucial for establishing the core chemical structures that will be later modified to form the final complex molecule.

Role of Shikimic Acid and Phenylpropanoid Pathways

The biosynthesis of this compound is deeply rooted in two of the most significant metabolic routes in plants: the shikimic acid pathway and the phenylpropanoid pathway. mdpi.com The shikimate pathway is a seven-step metabolic sequence that converts the primary metabolites phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4-P) into chorismate. nih.govwikipedia.orgnih.gov This pathway is of paramount importance as it serves as the bridge between carbohydrate metabolism and the synthesis of aromatic compounds. nih.gov Chorismate is the final product of the shikimate pathway and the essential precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgnih.govnih.gov In vascular plants, it is estimated that over 30% of the carbon fixed through photosynthesis is channeled through this pathway. nih.gov

Following the formation of aromatic amino acids, the phenylpropanoid pathway takes over. This pathway is responsible for producing a vast array of plant secondary metabolites from phenylalanine and tyrosine. mdpi.com Polyphenols found in Salvia species, the plant family from which lithospermic acid is often isolated, are primarily generated through this pathway. mdpi.com

Involvement of Phenylalanine and Tyrosine as Precursors

The direct molecular precursors for the biosynthesis of phenolic acids like this compound are the aromatic amino acids L-phenylalanine and L-tyrosine, which are products of the shikimate pathway. mdpi.comfrontiersin.org These two amino acids initiate two parallel branches of a pathway that eventually converge.

The Phenylalanine-Derived Pathway : L-phenylalanine is first acted upon by the enzyme phenylalanine ammonia-lyase (PAL). nih.govwikipedia.org This enzyme catalyzes the deamination of phenylalanine to produce cinnamic acid, which is the first committed step of the phenylpropanoid pathway. wikipedia.orgfrontiersin.org

The Tyrosine-Derived Pathway : In a parallel sequence, L-tyrosine serves as the substrate for a series of enzymatic reactions. mdpi.comnih.gov Tyrosine can be converted to p-coumaric acid through the action of a bifunctional phenylalanine/tyrosine ammonia-lyase (PTAL) found in some plants, or it can be converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase (TAT). frontiersin.orgfrontiersin.org

These initial conversions of phenylalanine and tyrosine are critical as they provide the foundational C6-C3 (phenylpropanoid) skeletons necessary for the assembly of more complex molecules like rosmarinic acid, a direct precursor to lithospermic acid derivatives. mdpi.comportlandpress.com

Elucidation of Key Enzymatic Transformations

Following the formation of initial phenylpropanoid units, a series of specific enzymatic reactions orchestrate their assembly and modification. These transformations are catalyzed by a suite of enzymes whose regulation dictates the rate and quantity of the final products.

Rosmarinate Synthase Activity and Regulation

Rosmarinate synthase (RAS) is a pivotal enzyme in the biosynthesis of rosmarinic acid and, by extension, lithospermic acid. frontiersin.org Rosmarinic acid is an ester formed from caffeic acid (derived from the phenylalanine pathway) and 3,4-dihydroxyphenyllactic acid (derived from the tyrosine pathway). mdpi.com RAS catalyzes the final condensation step, transferring the 4-coumaroyl moiety from 4-coumaroyl-CoA to 4-hydroxyphenyllactic acid to form rosmarinic acid. frontiersin.orgresearchgate.net

Research has demonstrated the central role of this enzyme. In studies involving hairy root cultures of Salvia miltiorrhiza, the genetic knockdown of RAS resulted in a significant decrease in the production of both rosmarinic acid and lithospermic acid B. frontiersin.org Conversely, the overexpression of the RAS gene led to a more than threefold increase in the content of these phenolic acids, highlighting its function as a key regulatory point in the pathway. frontiersin.org

Laccase Involvement in Salvianolic Acid Formation

While the precise steps from rosmarinic acid to this compound are still being fully elucidated, evidence points to the involvement of oxidative coupling reactions. Lithospermic acid is considered a trimer of caffeic acid, while the related compound, salvianolic acid B, is a tetramer. mdpi.com The formation of these larger molecules from rosmarinic acid (a dimer) requires further enzymatic processing.

Recent studies have implicated laccase enzymes in this process. Laccase has been shown to catalyze the conversion of rosmarinic acid into salvianolic acid E, which is a known intermediate in the formation of salvianolic acid B. frontiersin.org This suggests that laccases are responsible for the oxidative dimerization and trimerization of rosmarinic acid units to form the more complex structures of lithospermic and salvianolic acids. frontiersin.org

Other Rate-Limiting Enzymes in Phenolic Acid Biosynthesis

EnzymeAbbreviationFunctionPathway Branch
Phenylalanine ammonia-lyase PALConverts L-phenylalanine to cinnamic acid. researchgate.netPhenylalanine
Cinnamic acid 4-hydroxylase C4HA cytochrome P450 enzyme that hydroxylates cinnamic acid to form p-coumaric acid. frontiersin.orgresearchgate.netPhenylalanine
4-coumarate:CoA ligase 4CLActivates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA. mdpi.comPhenylalanine
Tyrosine aminotransferase TATConverts L-tyrosine to 4-hydroxyphenylpyruvate. frontiersin.orgresearchgate.netTyrosine
4-hydroxyphenylpyruvate reductase HPPRReduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactic acid. mdpi.comresearchgate.netTyrosine
4-hydroxyphenylpyruvate dioxygenase HPPDCompetes with HPPR for the 4-hydroxyphenylpyruvate substrate. science.govcspb.org.cnTyrosine
Rosmarinate Synthase RASCatalyzes the esterification of precursors to form rosmarinic acid. frontiersin.orgresearchgate.netConvergence Point
Cytochrome P450 monooxygenase CYP98A14Involved in the hydroxylation steps of the phenylpropanoid pathway.Phenylalanine

The coordinated action and regulation of these enzymes, from the initial commitment of amino acid precursors to the final oxidative couplings, define the metabolic pathway leading to the synthesis of this compound.

Regulatory Mechanisms of Biosynthesis

The biosynthesis of this compound, a member of the phenolic acid group, is a complex process governed by a sophisticated network of regulatory mechanisms. These include control at the genetic level, responses to environmental cues, and influence from plant hormones.

The production of phenolic acids, including lithospermic acid, is intricately controlled at the transcriptional level. The promoters of genes involved in the rosmarinic acid (RA) pathway, a precursor pathway, contain cis-acting regulatory elements that respond to various signals, including hormones and stress. tandfonline.com Analysis of these promoters has identified binding sites for transcription factors (TFs), which act as molecular switches to turn gene expression on or off.

Several families of transcription factors are implicated in regulating the biosynthetic genes. mdpi.com These include:

MYB (myeloblastosis) TFs : For instance, the JA-responsive SmMYB1 in Salvia miltiorrhiza promotes phenolic acid biosynthesis by controlling the expression of SmCYP98A14. mdpi.com

bHLH (basic helix-loop-helix) TFs : SmMYC2 is a bHLH transcription factor that has been shown to significantly promote the accumulation of phenolic acids. mdpi.com

AP2/ERF (APETALA2/ethylene responsive factor) TFs : The MeJA-induced SmERF115 upregulates phenolic acid content by targeting SmRAS. mdpi.com

bZIP (basic leucine (B10760876) zipper) TFs : The ABA-responsive TF SmbZIP1 enhances the yield of phenolic acids by controlling the biosynthesis gene SmC4H. mdpi.com In another study, targeting the negative regulator bZIP2 in Salvia miltiorrhiza using CRISPR/Cas9 led to an increase in phenolic acid content. frontiersin.org

The gene editing tool CRISPR/Cas9 has been instrumental in clarifying the role of specific genes. frontiersin.org When the rosmarinic acid synthase gene (SmRAS) in Salvia miltiorrhiza was edited, the expression of RAS was reduced, leading to a decrease in the content of both rosmarinic acid and lithospermic acid. frontiersin.org This experiment confirmed the critical role of SmRAS in the biosynthesis of these compounds. frontiersin.orgfrontiersin.org

Furthermore, the overexpression of certain transcription factors from other plants, such as AtPAP1 (Production of Anthocyanin Pigment 1) and AtEDT1 (Arabidopsis thaliana-enhanced drought tolerance 1) from Arabidopsis into Salvia miltiorrhiza, has been shown to augment the synthesis of salvianolic acids like rosmarinic acid and lithospermic acid. tandfonline.com

Table 1: Key Genes and Transcription Factors in Phenolic Acid Biosynthesis

Regulator TypeNameFunction/EffectPlant SpeciesCitations
Gene SmRASKey enzyme in biosynthesis; knockdown decreases lithospermic acid.Salvia miltiorrhiza frontiersin.orgfrontiersin.org
Gene SmCYP98A14Involved in phenolic acid biosynthesis.Salvia miltiorrhiza mdpi.com
Gene SmC4HBiosynthesis gene controlled by SmbZIP1.Salvia miltiorrhiza mdpi.com
Transcription Factor SmMYB1Promotes phenolic acid biosynthesis.Salvia miltiorrhiza mdpi.com
Transcription Factor SmMYC2Promotes accumulation of phenolic acids.Salvia miltiorrhiza mdpi.com
Transcription Factor SmERF115Upregulates phenolic acid content.Salvia miltiorrhiza mdpi.com
Transcription Factor SmbZIP1ABA-responsive; enhances phenolic acid yield.Salvia miltiorrhiza mdpi.com
Transcription Factor bZIP2Negative regulator; mutagenesis increases phenolic acid.Salvia miltiorrhiza frontiersin.org

The biosynthesis of this compound is highly responsive to environmental stimuli and abiotic stressors.

Copper Ions: Copper is a micronutrient that plays a dual role in plant metabolism. While essential, its concentration can significantly modulate secondary metabolite production. In Lithospermum erythrorhizon cell cultures, the production of lithospermic acid B is enhanced in the presence of copper ions. oup.comoup.com Similarly, studies on Salvia miltiorrhiza revealed that treatment with a low concentration of copper ions (5-μM) led to a significant increase in 13 different salvianolic acids, including lithospermic acid. nih.gov This suggests that low copper stress positively regulates the synthesis of these compounds. nih.gov The mechanism may involve laccases, which are copper-containing enzymes that have been implicated in the conversion of rosmarinic acid to other phenolic acids. frontiersin.org

Drought Stress: Drought is a significant environmental stress that can trigger defense mechanisms in plants, often leading to an increased production of secondary metabolites. In Salvia miltiorrhiza, drought stress has been shown to affect the biosynthesis of phenolic acids. mdpi.com Overexpression of the AtEDT1 gene from Arabidopsis, which enhances drought tolerance, resulted in an augmentation of salvianolic acids synthesis, including lithospermic acid, in transgenic S. miltiorrhiza. tandfonline.com Conversely, copper-treated potato plants, which showed suppressed ABA biosynthesis, were found to be more sensitive to drought stress. nih.gov

Phytohormones are key signaling molecules that regulate plant growth, development, and responses to stress, including the synthesis of secondary metabolites like lithospermic acid. nih.govresearchgate.net

Jasmonic Acid (JA) and its derivatives (e.g., Methyl Jasmonate - MeJA): Jasmonates are well-known elicitors of secondary metabolism. The application of MeJA to cell cultures of Lithospermum erythrorhizon and Salvia miltiorrhiza has been reported to induce the biosynthesis of rosmarinic acid and other phenolic acids. mdpi.comscienceopen.com For example, applying 0.1 mmol/L of MeJA led to the upregulation of key genes, promoting the accumulation of rosmarinic acid and lithospermic acid B. mdpi.com Overexpression of SmAOC, a gene in the JA biosynthetic pathway, positively regulates the biosynthesis of lithospermic acid B in S. miltiorrhiza hairy roots. nih.gov

Salicylic Acid (SA): SA is another crucial phytohormone involved in plant defense signaling. Treatment of S. miltiorrhiza cell suspensions with SA stimulated the activity of phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway, leading to the accumulation of phenolic compounds. mdpi.com

Abscisic Acid (ABA): ABA is a phytohormone primarily associated with stress responses. It has been shown to effectively induce the production of phenolic acids in S. miltiorrhiza hairy roots by influencing the activity of enzymes like PAL and tyrosine aminotransferase (TAT). mdpi.comnih.gov

Table 2: Influence of Environmental and Hormonal Factors on Lithospermic Acid Biosynthesis

FactorSpecific ElicitorEffect on BiosynthesisPlant SystemCitations
Environmental Stress Low Concentration Copper IonsEnhanced/IncreasedSalvia miltiorrhiza, Lithospermum erythrorhizon oup.comoup.comnih.gov
Environmental Stress Drought StressModulated/IncreasedSalvia miltiorrhiza tandfonline.commdpi.com
Phytohormone Methyl Jasmonate (MeJA)Induced/UpregulatedSalvia miltiorrhiza, Lithospermum erythrorhizon mdpi.comnih.govscienceopen.com
Phytohormone Salicylic Acid (SA)Induced/StimulatedSalvia miltiorrhiza mdpi.com
Phytohormone Abscisic Acid (ABA)Induced/PromotedSalvia miltiorrhiza mdpi.comnih.gov

Environmental and Stress-Induced Modulation (e.g., Copper Ions, Drought Stress)

Metabolomic Profiling in Plant Systems

Metabolomic analysis of plant extracts allows for the comprehensive identification of a wide array of secondary metabolites. In plants that produce this compound, this technique reveals a rich profile of structurally related phenolic acid derivatives.

This compound is rarely found in isolation. It is part of a complex mixture of caffeic acid derivatives that are formed through the phenylpropanoid and tyrosine-derived pathways. tandfonline.com These compounds are often depsides, which are esters formed from two or more phenolic carboxylic acid molecules. core.ac.uk

Ultrahigh-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) is a powerful tool for identifying these compounds. researchgate.net Studies on various plants, particularly from the Lamiaceae (mint) and Boraginaceae families, have identified a range of related phenolic acids. core.ac.ukmdpi.comnih.gov

In Lithospermum erythrorhizon, alongside lithospermic acid, other derivatives such as 9''-methyl lithospermate, 9'-methyl lithospermate, rosmarinic acid, lithospermic acid B, and rabdosiin (B45785) have been identified. researchgate.netnih.govnih.gov Extracts from Salvia species are particularly rich, containing lithospermic acid, rosmarinic acid, and a variety of salvianolic acids (e.g., A, B, C, F, J). google.comwiley.comresearchgate.net

Table 3: Phenolic Acid Derivatives Related to this compound

Compound NameDescriptionFound InCitations
Rosmarinic acid A dimer of caffeic acid and 3,4-dihydroxyphenyllactic acid; a common precursor.Salvia, Lithospermum, Mentha core.ac.ukresearchgate.netnih.gov
Lithospermic acid B A tetramer of caffeic acid, also known as salvianolic acid B.Salvia miltiorrhiza, Lithospermum erythrorhizon researchgate.netmdpi.comnih.gov
Salvianolic acid A A caffeic acid trimer with a structure similar to salvianolic acid F.Salvia miltiorrhiza researchgate.netresearchgate.net
Salvianolic acid C Formed by the condensation of two caffeic acid molecules.Salvia miltiorrhiza researchgate.net
Salvianolic acid F A related benzenoid compound.Tournefortia sarmentosa researchgate.net
Salvianolic acid J A caffeic acid derivative.Mentha haplocalyx core.ac.uk
Rabdosiin A caffeic acid derivative.Lithospermum erythrorhizon, Rabdosia japonica mdpi.comnih.gov
9''-methyl lithospermate An ester derivative of lithospermic acid.Lithospermum erythrorhizon nih.gov
9'-methyl lithospermate An ester derivative of lithospermic acid.Lithospermum erythrorhizon nih.gov

Chemical Synthesis and Derivatization of Cis Lithospermic Acid

Total Synthesis Approaches and Methodological Advancements

The journey to synthesize cis-lithospermic acid has been marked by a clear evolution in chemical strategies, moving from linear approaches to more efficient and convergent methods that leverage modern catalytic reactions.

The initial forays into the synthesis of the lithospermic acid scaffold laid the groundwork for future endeavors. The first synthesis of a related derivative, racemic heptamethyl lithospermate, was reported by Jacobson in 1979. nih.govnih.govwiley.com This early work involved a multi-step sequence characterized by classical functional group transformations and condensation reactions to piece together the molecular framework. ias.ac.in

A landmark achievement was the first total synthesis of (+)-lithospermic acid by the groups of Ellman and Bergman. nih.govwiley.com This synthesis was a pioneering example of using C-H activation for carbon-carbon bond formation in the context of natural product synthesis. wiley.comias.ac.incampushomepage.com Their key strategy involved an asymmetric intramolecular alkylation via a rhodium-catalyzed C-H activation to construct the chiral dihydrobenzofuran core of the molecule. nih.govnih.gov This approach represented a significant leap forward, demonstrating the utility of C-H functionalization for the efficient assembly of complex molecular architecture. nih.gov The synthesis was completed by attaching the side chain and performing a challenging final global demethylation using trimethylsilyl (B98337) iodide (TMSI) in the presence of quinoline. nih.govias.ac.in

In the convergent synthesis by the Yu group, the dihydrobenzofuran core was constructed using a rhodium-catalyzed carbene C-H insertion reaction. nih.govias.ac.incapes.gov.br This step involves an intramolecular C-H insertion of a diazo substrate, facilitated by a chiral rhodium catalyst. campushomepage.com Specifically, Davies' catalyst, a dirhodium tetracarboxylate complex, proved effective for this transformation. nih.govias.ac.in The reaction forges the five-membered dihydrofuran ring with high diastereoselectivity, setting the crucial stereochemistry of the core structure. campushomepage.comrsc.org The use of a chiral auxiliary in conjunction with the Rh₂(S-DOSP)₄ catalyst resulted in the formation of the desired trans-dihydrofuran core in 85% yield and a diastereomeric ratio of 89:11. rsc.org This reaction is a powerful tool for building oxygen heterocycles, as the insertion is highly favored at C-H bonds adjacent to an oxygen atom to form five-membered rings. rsc.org

Table 1: Rhodium-Catalyzed C-H Insertion for Dihydrobenzofuran Core Synthesis

CatalystDiastereomeric Ratio (trans:cis)YieldReference
Rh₂(S-DOSP)₄89:1185% campushomepage.comrsc.org
Davies' CatalystNot specifiedGood nih.govias.ac.in

The cornerstone of the convergent synthesis is the late-stage intermolecular C-H olefination that couples the dihydrobenzofuran core with the acrylate (B77674) side chain. nih.govcapes.gov.br This key step is a palladium(II)-catalyzed reaction directed by a carboxylic acid group on the dihydrobenzofuran fragment. campushomepage.commdpi.com The reaction successfully joins the two complex molecular fragments, demonstrating the power of C-H olefination in the synthesis of complex natural products. nih.gov

A critical innovation in this area was the development of mono-N-protected amino acid (MPAA) ligands, which accelerate the reaction and control selectivity. nih.govnih.gov In the synthesis of (+)-lithospermic acid, the amino acid ligand Ac-Ile-OH was found to be crucial for promoting the desired C-H olefination. nih.gov This ligand-accelerated approach enables the reaction to proceed efficiently despite the presence of multiple potentially reactive C-H bonds. nih.govnih.gov This transformation represents one of the most sophisticated applications of arene C-H olefination in complex molecule synthesis. nih.gov

Table 2: Key Palladium-Catalyzed C-H Olefination Coupling

Substrate 1 (Directing Group)Substrate 2 (Olefin)CatalystLigandOverall Yield of Total SynthesisReference
Dihydrobenzofuran carboxylic acidAcrylate derivativePd(OAc)₂Ac-Ile-OH11% nih.gov

While transition metal catalysis dominates the synthesis of lithospermic acid, organocatalytic and transition-metal-free methods have been employed for the construction of key building blocks. For instance, an enantioselective synthesis of (+)-lithospermic acid utilized an organocatalytic intramolecular oxa-Michael addition catalyzed by a quinidine (B1679956) derivative. nih.gov This step was crucial for preparing a key chromanone intermediate with high enantioselectivity, which was then converted to the dihydrobenzofuran core. nih.gov

In a broader context, various transition-metal-free protocols have been developed for synthesizing the 2,3-dihydrobenzofuran (B1216630) scaffold, a core component of lithospermic acid. frontiersin.org These methods include:

Brønsted Acid Catalysis : Phosphoric acid-catalyzed [4+1] cycloannulation of ortho-quinone methides and diazoketones provides enantioselective access to cis-2,3-dihydrobenzofurans. acs.org Similarly, p-toluenesulfonic acid can mediate [3+2] cycloaddition reactions to form dihydronaphthofurans. nih.gov

Base-Induced Reactions : Bases like DBU can induce cascade reactions for constructing dihydrobenzofuran skeletons from ortho-allyloxy benzenediazonium (B1195382) salts and thiophenols. frontiersin.org

Photocatalysis : Visible-light-mediated reactions, sometimes using photocatalysts like eosin (B541160) Y or occurring without any metal additives, can generate dihydrobenzofuran derivatives through radical pathways. frontiersin.orgnih.gov

While a complete transition-metal-free total synthesis of this compound has not been the primary focus, these methodologies offer powerful, alternative strategies for creating its core structural motifs. researchgate.net

Controlling the stereochemistry of the multiple chiral centers in this compound is a critical challenge addressed by various methodologies throughout its synthetic history.

Chiral Auxiliary-Directed Synthesis : In the first asymmetric synthesis by Ellman and Bergman, a chiral imine derived from an aminoindane derivative was used to direct a diastereoselective, intramolecular rhodium-catalyzed ortho-alkylation, thereby establishing the stereochemistry of the dihydrobenzofuran core. nih.govacs.org The chiral auxiliary was later hydrolyzed. acs.org

Organocatalysis : As mentioned, enantioselective organocatalysis has been used to set key stereocenters. An intramolecular oxa-Michael addition catalyzed by a chiral quinidine derivative established the stereocenter of a chromanone intermediate in high enantiomeric excess. nih.gov Another key fragment, an optically active acrylate derivative, was prepared using proline-catalyzed α-oxyamination of an aldehyde. nih.gov

Stereoselective Reduction : In some synthetic routes, the stereochemistry of the dihydrobenzofuran ring is set by the stereoselective reduction of a benzofuran (B130515) precursor. A notable example involves the reduction of a carbon-carbon double bond in a benzofuran ester using magnesium and methanol, which diastereoselectively produces the trans-dihydrobenzo[b]furan segment. researchgate.netrsc.orgchemfaces.com

Hydroboration/Protodeboronation : For the stereoselective synthesis of cis-alkenyl fragments, a hydroboration/protodeboronation sequence can be used. This involves the hydroboration of alkynyl pinacolboronates with dicyclohexylborane, followed by a chemoselective protodeboronation with acetic acid to yield the desired cis-alkenyl pinacolboronates with high stereoselectivity. nih.gov

These diverse strategies highlight the range of tools available to synthetic chemists for achieving precise three-dimensional control in the construction of complex natural products like this compound. redalyc.org

Rhodium-Catalyzed Carbene C-H Insertion

Organocatalytic and Transition Metal-Free Approaches

Preparation of Synthetic Analogues and Derivatives

The generation of analogues of this compound is a critical step in transforming a natural product into a potential therapeutic agent. Through targeted chemical modifications, researchers can investigate the roles of different functional groups, improve pharmacokinetic properties, and enhance biological efficacy.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into which parts of a molecule are essential for its biological effects. For lithospermic acid, derivatization strategies are often guided by its known biological activities, particularly its role as an antiviral agent.

Total synthesis routes have been designed to be amenable to the creation of a variety of structural analogues specifically for the optimization of anti-HIV activity. nih.govresearchgate.net The core structure of lithospermic acid, a trimer of caffeic acid, presents multiple sites for modification, including the catechol rings, the carboxylic acid functionalities, and the dihydrobenzofuran core.

Key research findings indicate that the polyphenolic nature of lithospermic acid is crucial for its bioactivity. For instance, lithospermic acid and the related compound salvianolic acid B have been identified as potent inhibitors of HIV-1 integrase. mdpi.com More specifically, lithospermic acid has been shown to inhibit the HIV-1 nucleocapsid protein NCp7, a key viral target. mdpi.com This suggests that the catechol groups are likely involved in binding to viral enzymes or proteins. Therefore, a primary SAR strategy involves modifying these hydroxyl groups, for example, through methylation, to determine their importance for the inhibitory action.

Furthermore, the compound's antioxidant and anti-inflammatory properties are also linked to its polyphenolic structure. researchgate.netfrontiersin.org Derivatization studies can help to disentangle these general antioxidant effects from specific antiviral mechanisms. The overarching goal of these SAR studies is to develop derivatives with enhanced potency, selectivity, and improved pharmacological profiles, potentially overcoming issues like chemical instability or poor bioavailability. nih.gov

The synthesis of specific derivatives, particularly esters, is a common strategy to modify the polarity and bioavailability of a parent carboxylic acid. Several methylated and other ester analogues of lithospermic acid have been prepared through various synthetic methods or isolated from natural sources.

One of the most direct methods for creating methyl esters involves treating the carboxylic acid groups with an esterifying agent. For example, a key intermediate in the total synthesis of (+)-lithospermic acid was converted to its corresponding methyl ester by treatment with thionyl chloride (SOCl₂) in methanol. nih.gov Another common methylating agent, diazomethane, has been used to convert hexamethyl lithospermate into a dimethyl ester derivative. nih.gov The complete methylation of all seven hydroxyl groups results in heptamethyl lithospermate, an important derivative first prepared in a racemic synthesis by Jacobson and Rath. nih.govcampushomepage.com

Beyond simple methylation, other analogues have been synthesized to explore different structural possibilities. The synthesis of an acrylate analogue was achieved by reacting an alcohol precursor with acrylic acid in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). nih.gov In another synthetic approach, the final step involved coupling a trans-dihydrobenzo[b]furan cinnamic acid with an enantiomerically pure methyl lactate (B86563), creating a lactate ester analogue of lithospermic acid. researchgate.net

In addition to synthetic derivatives, some analogues have been identified from natural sources. For example, dimethyl lithospermate and ethyl lithospermate have been isolated from Salvia miltiorrhiza. semanticscholar.org Researchers have also identified dimers of lithospermic acid in Salvia tomentosa, representing a different class of naturally occurring analogues. mdpi.com

The table below summarizes some of the key synthetic analogues of lithospermic acid and the methods used for their preparation.

Derivative/AnaloguePrecursorSynthetic Method/ReagentsReference
Methyl Ester Lithospermic acid intermediateSOCl₂ in Methanol nih.gov
Dimethyl Ester Hexamethyl lithospermateDiazomethane (CH₂N₂) nih.gov
Heptamethyl Lithospermate Lithospermic acid precursorsVarious (Total Synthesis) nih.govcampushomepage.com
Acrylate Analogue Alcohol precursorAcrylic acid, EDC, DMAP nih.gov
Lactate Ester Analogue trans-dihydrobenzo[b]furan cinnamic acidCoupling with methyl lactate researchgate.net
Ethyl Lithospermate Not Applicable (Natural Product)Isolated from Salvia miltiorrhiza semanticscholar.org
Lithospermic Acid Dimers Not Applicable (Natural Product)Isolated from Salvia tomentosa mdpi.com

These examples highlight the diverse approaches used to generate derivatives of this compound, each providing valuable tools for exploring its therapeutic potential.

Advanced Analytical Methodologies for Cis Lithospermic Acid Research

Spectroscopic Characterization Techniques

Spectroscopy provides profound insights into the molecular structure and functional groups of cis-Lithospermic acid, enabling its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. However, experimental NMR data for this compound is not widely available, as the trans-isomer is more common and stable, with research often noting that the cis-oriented enantiomers are considered "exotic". aip.orgresearchgate.net Theoretical studies and analyses of related compounds provide the primary understanding of its expected spectral characteristics.

Theoretical studies using Density Functional Theory (DFT) have been employed to calculate the ¹H and ¹³C chemical shifts for pro-lithospermate molecules, including considerations for the cis-isomers. aip.org These computational methods help predict the NMR spectra in various solvents and validate them against experimental results for the more common trans-isomers. researchgate.net For instance, in ¹H NMR, the vicinal spin-spin coupling constants of protons are a key distinguishing feature, with the coupling constant of trans-olefinic protons differing significantly from their cis counterparts. aip.org While detailed experimental spectra for this compound are scarce, quantitative ¹H NMR (Q-NMR) has been effectively used to monitor the degradation of the trans-isomer, lithospermic acid, and to identify its various degradation products. plos.org

Table 1: Predicted Distinguishing NMR Features for cis- vs. trans-Lithospermic Acid

Feature cis-Isomer trans-Isomer
¹H NMR Coupling Constant (Olefinic) Smaller J-value Larger J-value
¹³C NMR Chemical Shifts Significant influence from solvent effects, particularly protic solvents. researchgate.net Well-documented experimental data available. researchgate.net

| Stability | Less stable | More stable |

This table is based on general principles and theoretical studies of related isomers.

Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for identifying and characterizing this compound, even in complex mixtures. High-resolution mass spectrometry (HRMS) techniques like UHPLC-LTQ-Orbitrap and tandem mass spectrometry (LC/MS/MS) provide precise mass measurements and detailed structural information through fragmentation analysis. mdpi.comnih.gov

In analyses using electrospray ionization (ESI), lithospermic acid isomers typically show deprotonated molecules [M-H]⁻ in negative ion mode or protonated molecules [M+H]⁺ in positive ion mode. mdpi.comjfda-online.com For example, using UHPLC-LTQ-Orbitrap, lithospermic acid was identified with a [M+H]⁺ ion at m/z 539.11840 (calculated for C₂₇H₂₃O₁₂, error < 5 ppm). mdpi.com

Tandem MS (MS/MS) experiments reveal characteristic fragmentation patterns. A common fragmentation pathway for lithospermic acid involves the neutral loss of CO₂ (44 Da) from the deprotonated molecule, resulting in a significant fragment ion. jfda-online.com Further fragmentation can lead to ions corresponding to the loss of a danshensu (B613839) unit or a caffeic acid residue. mdpi.commdpi.com These distinct fragmentation patterns are crucial for distinguishing lithospermic acid from its isomers and other related phenolic acids. plos.orgmdpi.com LC/MS/MS methods have been successfully developed for the pharmacokinetic analysis of lithospermic acid and its metabolites in biological samples like serum and bile. nih.gov

Table 2: Key Mass Spectrometry Data for Lithospermic Acid Isomers

Technique Ionization Mode Parent Ion (m/z) Key Fragment Ions (m/z) Reference
UHPLC-LTQ-Orbitrap ESI+ 539.11840 [M+H]⁺ 341 [M+H - C₉H₁₀O₅]⁺, 297 [M+H - C₉H₁₀O₅ - CO₂]⁺ mdpi.com
LC-MS ESI- 538 [M-H]⁻ 493 [M-H-CO₂]⁻ jfda-online.com

UV-Vis and IR spectroscopy provide valuable information on the electronic structure and functional groups of this compound, aiding in its differentiation from the trans-isomer.

UV-Visible Spectroscopy: The UV spectrum is sensitive to the geometry of conjugated systems. Generally, trans-isomers, being more stable and planar, exhibit a more intense absorption at a longer wavelength compared to their cis-counterparts. bspublications.net The UV spectrum for lithospermic acid is often recorded during HPLC analysis, with detection wavelengths typically set around 280 nm or 360 nm. nih.govresearchgate.net The specific λmax values can help in the preliminary identification of lithospermic acid and its derivatives. science.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for distinguishing between cis and trans isomers based on their vibrational modes. msu.edu The C=C stretching vibration in a cis-alkene is generally more intense in the IR spectrum than in the corresponding trans-alkene. mlsu.ac.in Furthermore, the out-of-plane C-H bending vibrations are highly characteristic: cis-disubstituted alkenes typically show a strong absorption band near 700 cm⁻¹, whereas trans-disubstituted alkenes show a band near 970 cm⁻¹. mlsu.ac.in This difference provides a clear method for distinguishing between cis- and trans-Lithospermic acid, assuming a pure sample can be analyzed. quora.com IR spectra of related natural products show characteristic absorptions for hydroxyl groups (broad band around 3300-3400 cm⁻¹) and carbonyl groups (around 1700 cm⁻¹). researchgate.net

Mass Spectrometry (MS) and High-Resolution MS Techniques (e.g., UHPLC-LTQ-Orbitrap, LC/MS/MS)

Chromatographic Separation Methods

Chromatography is essential for the separation of this compound from complex plant extracts and for its distinction from other isomers like trans-Lithospermic acid and Salvianolic acid B.

HPLC and UHPLC are the predominant techniques for the analysis and quantification of lithospermic acid isomers. researchgate.net These methods offer high resolution, sensitivity, and reproducibility. Reversed-phase chromatography is most commonly used for separation.

UHPLC, with its smaller particle size columns (e.g., 1.7 µm), provides faster analysis times and improved resolution compared to traditional HPLC. mdpi.com A variety of C18 columns are employed for the separation of phenolic acids. mdpi.comnih.govnih.gov The mobile phase typically consists of an acidified aqueous solution (using formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, run in a gradient elution mode to effectively separate compounds with different polarities. mdpi.comnih.govnih.gov For example, one UHPLC method utilized an Acquity UPLC® BEH C18 column (2.1 mm × 100 mm, 1.7 μm) with a gradient of 0.2% formic acid in water and acetonitrile. mdpi.com Another successful separation was achieved on a Phenomenex Kinetex C18 column (2.1 × 100 mm, 1.7 μm) with a mobile phase of water and acetonitrile, both containing 0.1% formic acid. nih.gov

Table 3: Exemplary HPLC/UHPLC Conditions for Lithospermic Acid Analysis

Method Column Mobile Phase Detection Reference
UHPLC Acquity UPLC® BEH C18 (2.1 x 100 mm, 1.7 µm) A: 0.2% formic acid (aq); B: Acetonitrile (gradient) LTQ-Orbitrap MS mdpi.com
UHPLC BEH C18 (100 x 2.1 mm, 1.7 µm) A: 0.1% formic acid (aq); B: Acetonitrile (gradient) Q Exactive Orbitrap-HRMS nih.gov
HPLC Syncronis C18 (4.6 × 250 mm, 5 µm) Acetonitrile/Water (gradient) Photodiode Array (280 nm) nih.gov

| UHPLC | Phenomenex Kinetex C18 (2.1 × 100 mm, 1.7 µm) | A: 0.1% formic acid (aq); B: 0.1% formic acid in Acetonitrile (gradient) | LTQ-Orbitrap MS | nih.gov |

The isolation of pure this compound for structural elucidation and biological testing requires preparative-scale chromatography. This process often involves multiple steps to achieve high purity. ijcpa.in

A common strategy involves an initial enrichment step using column chromatography with a resin like polyamide, which is effective for separating phenolic compounds. researchgate.netacademicjournals.org Adsorption on polyamide resin can be optimized by adjusting factors such as pH and the initial concentration of the crude extract. researchgate.net Following this initial clean-up, preparative high-performance liquid chromatography (prep-HPLC) is used for the final purification. researchgate.net Prep-HPLC systems use larger columns (e.g., 20 mm internal diameter) and higher flow rates to handle larger sample loads. ijcpa.in For instance, lithospermic acid B has been successfully purified using a C8 preparative column with a mobile phase of aqueous acetic acid and a methanol/acetonitrile mixture, yielding a purity of over 99%. researchgate.netijcpa.in The fractions collected from the preparative column are monitored by an analytical HPLC system to confirm purity. researchgate.net

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

Extraction Techniques for Enhanced Yield and Purity

The isolation of this compound from natural sources, primarily medicinal plants, is a critical first step for its detailed chemical analysis, pharmacological screening, and potential therapeutic application. The efficiency of the extraction process, in terms of both yield and purity, is highly dependent on the chosen methodology. Extraction techniques range from traditional solvent-based methods, which have been used for centuries, to modern, "green" technologies designed to be more efficient, faster, and environmentally sustainable. unimib.itsapub.org The selection of an appropriate technique is influenced by the physicochemical properties of this compound, the nature of the plant matrix, and the intended scale and purpose of the extraction.

Traditional Solvent Extraction Methods (e.g., Maceration, Percolation, Soxhlet, Decoction, Reflux)

Conventional extraction methods are foundational techniques that primarily rely on the solvent's ability to dissolve and extract target compounds from a plant matrix. phytojournal.com These methods, while often simple to implement, typically require large volumes of organic solvents and extended extraction times. sapub.orgphytojournal.com

Maceration : This is a simple and widely used procedure that involves soaking the pulverized plant material in a suitable solvent within a closed container at room temperature for a defined period. phytojournal.commdpi.com The solvent penetrates the plant cells, dissolving the target compounds. For instance, a study on Salvia tomentosa utilized a form of maceration where defatted, dried plant material was extracted three times with a methanol:water solution (8:2 v/v) at room temperature to isolate phenolic compounds, including lithospermic acid derivatives. mdpi.com

Percolation : In this method, a solvent is allowed to slowly pass through a column packed with the powdered plant material. The solvent continuously extracts the desired compounds as it flows downwards, offering a more efficient extraction than simple maceration due to the constant flow of fresh solvent.

Soxhlet Extraction : Invented in 1879, the Soxhlet apparatus facilitates a continuous solid-liquid extraction. mdpi.com The plant material is placed in a thimble, and a solvent is heated, vaporized, condensed, and allowed to drip onto the material. Once the solvent level reaches a certain point, it siphons back into the heating flask, carrying the extracted compounds. This cycle repeats, ensuring a thorough extraction. However, the prolonged exposure to heat can potentially lead to the degradation of thermolabile compounds. mdpi.com

Decoction : This method involves boiling the plant material, typically in water, to extract water-soluble and heat-stable components. phytojournal.com A process analogous to decoction was described for enriching lithospermic acid from the roots of Salvia miltiorrhiza, where the pulverized roots were soaked in water and incubated at temperatures between 60-100°C for 1-2 hours. google.com The yield of certain compounds, such as Danshensu and lithospermic acid, can increase with longer extraction times during aqueous extraction, although this may also lead to the hydrolysis of other compounds like salvianolic acid B. researchgate.net

Heat Reflux Extraction : This technique involves boiling the plant material with a solvent in a flask connected to a condenser. The solvent vapors are cooled and returned to the flask, preventing solvent loss while maintaining a constant extraction temperature. phytojournal.com A comparative study found that while heat reflux extraction was more time-consuming than microwave-assisted extraction for isolating lithospermic acid from a complex herbal recipe, it resulted in a higher extraction efficiency. nih.gov

Table 1: Comparison of Traditional Extraction Methods for Plant-Based Compounds

MethodPrincipleTemperatureTimeSolvent ConsumptionAdvantagesDisadvantages
Maceration Soaking of plant material in a solvent. phytojournal.comRoom TemperatureHours to DaysHighSimple, suitable for thermolabile compounds.Time-consuming, potentially incomplete extraction. phytojournal.com
Percolation Slow passage of solvent through a packed bed of plant material.Room TemperatureHoursModerate to HighMore efficient than maceration.More complex setup than maceration.
Soxhlet Continuous extraction with hot, condensed solvent. mdpi.comBoiling Point of SolventHoursModerateExhaustive extraction, efficient solvent use.Unsuitable for thermolabile compounds, lengthy. phytojournal.com
Decoction Boiling plant material in a solvent, typically water. phytojournal.comBoiling Point of SolventMinutes to HoursHighEffective for water-soluble, heat-stable compounds.Potential degradation of compounds. researchgate.net
Reflux Boiling with a solvent under a condenser. phytojournal.comBoiling Point of SolventHoursLow to ModerateGood efficiency, prevents solvent loss.Requires heating, potentially degrading compounds. nih.gov

Modern and Green Extraction Technologies (e.g., Ultrasound-Assisted, Microwave-Assisted, Supercritical Fluid Extraction, Pressurized Liquid Extraction, Enzyme-Assisted, Ionic Liquid Extraction, Aqueous Two-Phase Extraction)

In response to the drawbacks of traditional methods, a range of advanced extraction technologies have been developed. These "green" techniques aim to reduce extraction time, decrease solvent consumption, and improve the yield and quality of the extracted compounds, aligning with the principles of green chemistry. unimib.itfrontiersin.org

Ultrasound-Assisted Extraction (UAE) : This method utilizes high-frequency sound waves (>20 kHz) to create acoustic cavitation in the solvent—the formation, growth, and collapse of microscopic bubbles. nih.gov This process generates localized high pressure and temperature, disrupting plant cell walls and enhancing mass transfer of the target compounds into the solvent. nih.govresearchgate.net A study combining UAE with an aqueous two-phase system (ATPS) for extracting lithospermic acid B from Salvia miltiorrhiza found optimal conditions of 572.1 W power for 42.2 minutes, yielding 42.49 mg of the compound per gram of sample with a purity of 55.28%. researchgate.net This was significantly higher than yields from conventional methods.

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and moisture within the plant material. mdpi.com The rapid, localized heating creates pressure that ruptures the plant cells, releasing the intracellular contents into the solvent. mdpi.com This technique significantly shortens extraction time and reduces solvent use. mdpi.com An optimized MAE method using only water as a solvent was developed for the fast extraction of lithospermic acid and other phenolic acids from Salvia miltiorrhiza, demonstrating its potential as a green and rapid alternative. nih.gov

Supercritical Fluid Extraction (SFE) : SFE employs a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. ajgreenchem.comajgreenchem.com Supercritical carbon dioxide (SC-CO2) is the most common solvent due to its low critical temperature (31.1°C), non-toxicity, and ease of removal from the final product. ajgreenchem.comscirp.org While pure SC-CO2 is non-polar, its polarity can be increased by adding a co-solvent like ethanol, enabling the extraction of more polar compounds such as phenolic acids. unimib.itscirp.org SFE is noted for its high selectivity and ability to prevent the thermal degradation of sensitive compounds. ajgreenchem.com

Pressurized Liquid Extraction (PLE) : Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50-200°C) and pressures (500-3000 psi). sapub.org The high pressure keeps the solvent in its liquid state above its normal boiling point, which decreases its viscosity and increases its solvating power, leading to faster and more efficient extractions with reduced solvent volumes compared to traditional methods. sapub.org

Enzyme-Assisted Extraction (EAE) : This technique uses specific enzymes (e.g., cellulases, pectinases) to hydrolyze and break down the structural components of the plant cell wall. This enzymatic degradation facilitates the release of intracellular bioactive compounds into the solvent. researchgate.net EAE is often used in combination with other methods, such as UAE, to further enhance extraction efficiency for phenolic compounds, including lithospermic acid. nih.gov

Ionic Liquid Extraction : This method utilizes ionic liquids (ILs) or deep eutectic solvents (DES) as alternative "green" solvents. frontiersin.org DESs, which are mixtures of hydrogen bond donors and acceptors, are biodegradable, have low volatility, and possess high solvency power. mdpi.com A DES composed of choline (B1196258) chloride and 1,2-propanediol, combined with MAE, was successfully used to simultaneously extract lithospermic acid and other hydrophilic and hydrophobic compounds from Salvia miltiorrhiza, with yields comparable to or better than conventional methods. mdpi.com

Aqueous Two-Phase Extraction (ATPE) : ATPE is a liquid-liquid extraction method that involves creating two immiscible aqueous phases, typically using a polymer and a salt or two different polymers. Target compounds partition selectively into one phase based on their physicochemical properties. This technique can simultaneously achieve extraction and purification. An ATPS composed of an ammonium (B1175870) sulfate/ethanol system was optimized for the extraction of lithospermic acid B, resulting in a yield of 97.3% and a purity of 57.4% after salt removal. researchgate.net When combined with ultrasonication, the yield reached 42.49 mg/g with a purity of 55.28%. researchgate.net

Table 2: Comparison of Modern Extraction Methods for Lithospermic Acid and Related Phenolics

Molecular Mechanisms and Cellular Interactions of Cis Lithospermic Acid

Modulation of Signaling Pathways

Cis-Lithospermic acid exerts its biological influence by modulating several critical intracellular signaling pathways. These pathways are central to processes such as inflammation, oxidative stress, and cellular homeostasis. Its ability to interact with and regulate these cascades, particularly the Nuclear Factor-kappa B (NF-κB) and the Nrf2/HO-1 pathways, underscores its significant bioactivity at the molecular level.

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

This compound is a notable regulator of the NF-κB signaling pathway, a cornerstone in the inflammatory response. researchgate.netnih.gov Research indicates that its anti-inflammatory properties are, in large part, attributable to its ability to attenuate this pathway. science.gov It achieves this through a multi-faceted approach, targeting several key nodes within the NF-κB cascade.

The IκB kinase (IKK) complex is a critical upstream activator in the canonical NF-κB pathway, responsible for phosphorylating the inhibitor of NF-κB, IκBα. nih.govnih.gov This phosphorylation event tags IκBα for degradation, thereby releasing the NF-κB dimer to translocate to the nucleus. frontiersin.org While direct inhibition of IKK activity by this compound specifically is not extensively detailed, studies on related phenolic acids and extracts from sources like Salvia miltiorrhiza show a clear inhibitory effect on IKK. nih.gov For instance, lithospermic acid has been shown to markedly downregulate the expression of p-IκBα, the phosphorylated form of the inhibitor, in lipopolysaccharide (LPS)-stimulated THP-1 macrophages. science.gov This suppression of IκBα phosphorylation is a strong indicator of upstream inhibition targeting the IKK complex. plos.org

A primary consequence of IKK inhibition and the subsequent stabilization of IκBα is the prevention of NF-κB's nuclear translocation. nih.gov The p65 subunit (also known as RelA) is a key component of the most common NF-κB heterodimer and contains the transactivation domain responsible for initiating the transcription of pro-inflammatory genes. frontiersin.org Studies have demonstrated that lithospermic acid dramatically reduces the translocation of the p65 subunit into the nucleus in LPS-stimulated BV2 microglial cells. researchgate.netnih.gov This sequestration of p65 in the cytoplasm effectively halts the NF-κB-mediated inflammatory cascade, preventing the expression of downstream targets.

The Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that often initiates the NF-κB signaling cascade in response to stimuli like LPS. nih.gov The interaction between TLR4 and NF-κB is a critical axis in the inflammatory response. Research has revealed that this compound can interfere with this crosstalk. In studies using THP-1 macrophages, lithospermic acid was found to markedly downregulate the expression of TLR4 induced by LPS. science.gov By reducing the expression of TLR4, this compound effectively dampens the initial signal that leads to NF-κB activation, representing another level of its regulatory control. scienceopen.com

The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are stress-activated signaling cascades that can act in concert with or independently of the NF-κB pathway to regulate inflammation. mdpi.com There is significant evidence of crosstalk between the MAPK and NF-κB pathways, where p38 MAPK can regulate the transcriptional activity of NF-κB. nih.gov Research on phenolic acids from Salvia miltiorrhiza f. alba has shown that lithospermic acid significantly inhibits the expression of phosphorylated p38 (p-p38) and phosphorylated JNK (p-JNK) proteins that are induced by tumor necrosis factor-alpha (TNF-α). researchgate.net This indicates that lithospermic acid decreases the chance of thrombosis by regulating the NF-κB/JNK/p38 MAPK signaling pathway. nih.govresearchgate.net

Crosstalk with Toll-like Receptor 4 (TLR4) Pathway

Activation of Nrf2/HO-1 Signaling Pathway

In contrast to its inhibitory effects on pro-inflammatory pathways, this compound actively promotes cytoprotective mechanisms, most notably through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.govnih.gov This pathway is a master regulator of the antioxidant response, crucial for protecting cells against oxidative stress. scienceopen.com

Studies have shown that lithospermic acid increases both the phosphorylation and nuclear translocation of Nrf2. nih.gov Under basal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. mdpi.com Upon activation by stimuli such as lithospermic acid, Nrf2 is released from Keap1 and moves into the nucleus. nih.gov Once in the nucleus, it binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant genes, including HO-1. scienceopen.com Research confirms that lithospermic acid treatment leads to the upregulation of HO-1. nih.govnih.gov This activation of the Nrf2/HO-1 axis is a key mechanism behind the compound's ability to ameliorate oxidative stress. nih.govresearchgate.net

Data Tables

Table 1: Summary of Key Molecular Interactions of this compound

Target Molecule/ProcessEffect of this compoundDownstream ConsequenceCell/System Studied
p-IκBα Expression DownregulationInhibition of IκBα degradation, stabilization of NF-κB in the cytoplasmTHP-1 Macrophages science.gov
p65 Nuclear Translocation Inhibition/ReductionDecreased transcription of pro-inflammatory genesBV2 Microglial Cells researchgate.netnih.gov
TLR4 Expression DownregulationAttenuation of the initial inflammatory signalTHP-1 Macrophages science.gov
p-p38/p-JNK Expression InhibitionReduced MAPK-mediated inflammationEA.hy926 Endothelial Cells researchgate.net
Nrf2 Nuclear Translocation Upregulation/PromotionIncreased binding to Antioxidant Response Elements (AREs)H9C2 Cardiomyocytes nih.govnih.gov
HO-1 Expression UpregulationEnhanced cellular antioxidant defenseH9C2 Cardiomyocytes nih.govnih.gov

Table 2: Signaling Pathways Modulated by this compound

Signaling PathwayKey Proteins ModulatedOverall Effect
Nuclear Factor-kappa B (NF-κB) IKK (inferred), p-IκBα, p65Inhibition
Toll-like Receptor 4 (TLR4) TLR4Inhibition
JNK/p38 MAPK p-JNK, p-p38Inhibition
Nrf2/HO-1 Nrf2, HO-1Activation
Role of AMP-Activated Protein Kinase α (AMPKα) Phosphorylation

This compound has been shown to play a role in the phosphorylation of AMP-activated protein kinase α (AMPKα), a key enzyme in cellular energy homeostasis. frontiersin.orgnih.gov Activation of AMPKα is crucial for initiating signaling cascades that control metabolic processes, including glucose and fatty acid metabolism. wikipedia.org

In a study investigating the effects of lithospermic acid on myocardial ischemia-reperfusion injury, it was observed that the compound promoted the phosphorylation of AMPKα. frontiersin.orgnih.gov This activation of AMPKα was linked to the subsequent phosphorylation and nuclear translocation of Nrf2, a transcription factor that regulates the expression of antioxidant genes. frontiersin.org The activation of the Nrf2/HO-1 pathway by lithospermic acid was found to be dependent on AMPKα phosphorylation. frontiersin.org These findings suggest that this compound can modulate cellular stress responses through the activation of the AMPKα/Nrf2 signaling axis. frontiersin.org

The table below summarizes the key findings related to the role of this compound in AMPKα phosphorylation.

Model System Key Findings Reference
Hypoxia/reoxygenation in H9C2 cellsThis compound treatment led to increased phosphorylation of AMPKα. frontiersin.org
Myocardial ischemia-reperfusion in micePretreatment with this compound promoted the phosphorylation of AMPKα in the heart tissue. frontiersin.org

Interplay with IL-17/IL-23 Axis and Jak2/Stat3 Pathway in Inflammatory Responses

The interleukin-17 (IL-17)/interleukin-23 (IL-23) axis is a critical pathway in the development and progression of various inflammatory and autoimmune diseases. nih.govnih.gov This axis involves the production of IL-23 by antigen-presenting cells, which in turn promotes the differentiation and maintenance of T helper 17 (Th17) cells. nih.gov Th17 cells are a major source of IL-17, a pro-inflammatory cytokine that recruits and activates other immune cells, leading to tissue inflammation and damage. nih.govresearchgate.net

The Janus kinase 2 (Jak2)/signal transducer and activator of transcription 3 (Stat3) pathway is a key signaling cascade downstream of the IL-23 receptor. nih.gov Upon IL-23 binding to its receptor, Jak2 and Tyk2 are activated, leading to the phosphorylation and activation of Stat3. nih.gov Activated Stat3 then translocates to the nucleus and induces the transcription of genes associated with Th17 cell differentiation and function, including the gene encoding IL-17 itself. researchgate.net

While direct studies specifically investigating the interaction of this compound with the IL-17/IL-23 axis and the Jak2/Stat3 pathway are limited, its known anti-inflammatory properties suggest a potential modulatory role. nih.gov Given that the Jak/STAT pathway is a significant contributor to inflammatory processes, inhibitors of this pathway are being explored for therapeutic purposes in various inflammatory conditions. researchgate.net

Interaction with Molecular Targets

Heat Shock Protein 90 (HSP90) Inhibition

This compound has been identified as an inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that plays a critical role in the stability and function of numerous client proteins involved in cell growth, survival, and signaling. nih.govresearchgate.net HSP90 is often overexpressed in cancer cells and helps to maintain the function of oncogenic proteins, making it an attractive target for cancer therapy. nih.govresearchgate.netmdpi.com

In a study using BV2 microglial cells, lithospermic acid was shown to attenuate the inflammatory response induced by lipopolysaccharide (LPS). nih.govresearchgate.net Molecular docking and experimental validation demonstrated that lithospermic acid directly inhibits the activity and expression of HSP90. nih.govresearchgate.net This inhibition of HSP90 by lithospermic acid led to a reduction in the nuclear translocation of NF-κB p65 and a subsequent decrease in the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. nih.govresearchgate.net

The inhibitory effect of this compound on HSP90 suggests its potential as a therapeutic agent for neurodegenerative diseases associated with microglial activation and neuroinflammation. nih.govresearchgate.net

The table below summarizes the key findings related to the interaction of this compound with HSP90.

Cell Line Key Findings Reference
BV2 microglial cellsThis compound inhibits the activity and expression of HSP90. nih.govresearchgate.net
BV2 microglial cellsInhibition of HSP90 by this compound attenuates the LPS-induced inflammatory response. nih.govresearchgate.net

HIV-1 Nucleocapsid Protein (NC) Binding and Inhibition

The HIV-1 nucleocapsid protein (NC) is a small, basic protein that plays a crucial role in multiple stages of the HIV-1 replication cycle, making it a viable target for antiretroviral therapy. nih.govresearchgate.netacs.org NC is involved in the packaging of the viral RNA genome, reverse transcription, and integration of the viral DNA into the host genome. researchgate.netrcsb.org

This compound has been identified as a potent and chemically stable non-covalent inhibitor of the HIV-1 NC. nih.gov Through a combination of molecular modeling, NMR spectroscopy, and fluorescence-based assays, it was discovered that lithospermic acid, a catechol derivative, effectively inhibits the function of NC. nih.gov A significant advantage of lithospermic acid is its stability under physiological conditions, as it does not readily undergo spontaneous oxidation, a common issue with other catechol-based NC inhibitors. nih.gov This chemical stability makes this compound a promising lead compound for the development of novel anti-HIV drugs targeting the nucleocapsid protein. nih.gov

Enzymatic Inhibition Studies

Xanthine (B1682287) Oxidase (XO)

This compound has been investigated for its inhibitory activity against xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.govresearchgate.netresearchgate.net Overproduction of uric acid can lead to hyperuricemia, a condition associated with gout and other health problems. frontiersin.orgmdpi.com

In vitro studies have demonstrated that lithospermic acid is a competitive inhibitor of xanthine oxidase. nih.govresearchgate.net It was found to significantly inhibit the formation of both uric acid and superoxide (B77818) radicals, with IC50 values of 5.2 µg/ml and 1.08 µg/ml, respectively. nih.gov These findings indicate that this compound can effectively block the enzymatic activity of XO. nih.govresearchgate.net

The table below provides a summary of the inhibitory activity of this compound against xanthine oxidase.

Parameter Value Reference
Inhibition TypeCompetitive nih.gov
IC50 (Uric Acid Formation)5.2 µg/ml nih.gov
IC50 (Superoxide Radical Formation)1.08 µg/ml nih.gov
Human Carbonic Anhydrase VA (hCA VA)

This compound has been identified as a potential inhibitor of human carbonic anhydrase VA (hCA VA), an enzyme involved in lipid metabolism. nih.govnih.gov In silico and in vitro studies have demonstrated its inhibitory activity. Molecular docking and dynamics simulations suggest that this compound interacts with the Zn²⁺ ion in the active site of hCA VA through its benzofuran (B130515) carboxylate moiety. nih.govnih.govnbn-resolving.org

Experimental validation has confirmed this inhibitory effect, with a reported inhibition constant (Kᵢ) of 0.69 ± 0.01 μM. nih.govnih.gov While the inhibition is not specific to the VA isoform, the findings highlight the potential of this compound as a lead compound for developing more selective inhibitors targeting hCA VA. nih.govnbn-resolving.org This dual-action capability presents a novel approach for further research into metabolically-related disorders. nih.gov

Pancreatic Lipase (B570770) (PL)

This compound also acts as an inhibitor of pancreatic lipase (PL), another key enzyme in lipid metabolism. nih.govnih.gov The inhibitory mechanism, as suggested by molecular modeling, involves the formation of stable complexes with the enzyme. nbn-resolving.org This stability is attributed to hydrogen bonding with the amino acid residue ASP 205 and π-stacking interactions with PHE 77 and PHE 215. nih.govnih.govnbn-resolving.org

The experimental inhibitory activity of this compound against pancreatic lipase has been quantified with a Kᵢ value of 33.1 ± 1.6 μM. nih.govnih.gov The identification of this compound as a dual inhibitor of both PL and hCA VA underscores its potential as a multifunctional agent in modulating lipid metabolism. nih.govnbn-resolving.org

Table 1: Inhibitory Activity of cis-Lithospermic Acid

Target Enzyme Inhibition Constant (Kᵢ)
Human Carbonic Anhydrase VA (hCA VA) 0.69 ± 0.01 μM
Pancreatic Lipase (PL) 33.1 ± 1.6 μM

Data derived from in vitro studies. nih.govnih.gov

Modulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

This compound has been shown to modulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in inflammatory processes. researchgate.netresearchgate.netnih.gov In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, pre-treatment with this compound resulted in a dose-dependent inhibition of both iNOS and COX-2 expression at both the mRNA and protein levels. researchgate.net This inhibitory effect leads to a reduction in the production of their respective products, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov

The suppression of iNOS and COX-2 is a significant aspect of the anti-inflammatory properties of this compound. mdpi.comnih.gov By downregulating these enzymes, this compound can mitigate inflammatory responses, suggesting its therapeutic potential in conditions associated with inflammation. researchgate.netnih.gov

Antioxidant Enzyme System Modulation (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione (B108866) Peroxidase (GPx))

This compound has been observed to modulate the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). mdpi.com These enzymes are crucial components of the cellular antioxidant defense system, protecting against oxidative damage caused by reactive oxygen species (ROS). xiahepublishing.comresearchgate.net

Influence on Gene Expression and Transcription Factors

Regulation of Redox-Sensitive Transcription Factors

This compound influences the activity of redox-sensitive transcription factors, which play a critical role in the cellular response to oxidative stress. nih.govfarmaciajournal.comnih.gov One of the key transcription factors modulated by this compound and related phenolic compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2). frontiersin.orgphysiology.org Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. physiology.org

Studies have shown that this compound can activate the Nrf2 pathway. frontiersin.org This activation leads to the upregulation of downstream antioxidant enzymes and other protective proteins, thereby enhancing the cell's capacity to counteract oxidative damage. mdpi.comphysiology.org The regulation of redox-sensitive transcription factors like Nrf2 is a central mechanism through which this compound exerts its antioxidant effects. nih.govmdpi.com

Impact on Inflammatory Gene Expression

The anti-inflammatory effects of this compound are also mediated through its impact on the expression of inflammatory genes. researchgate.netnih.gov A primary target in this regard is the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov NF-κB is a key transcription factor that governs the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. mdpi.comfarmaciajournal.com

Research has demonstrated that this compound can inhibit the activation of NF-κB. researchgate.netnih.gov In LPS-stimulated microglial cells, this compound was found to decrease the nuclear translocation of the NF-κB p65 subunit. researchgate.netresearchgate.netnih.gov This inhibition of NF-κB activation subsequently leads to a dose-dependent reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). researchgate.netresearchgate.netnih.gov These findings indicate that this compound can attenuate inflammatory responses by targeting key signaling pathways that control inflammatory gene expression. researchgate.netnih.gov

Cellular Responses and Mechanisms of this compound

This compound, a polyphenolic compound, elicits a range of cellular responses primarily linked to its antioxidant and anti-inflammatory properties. These actions are crucial in understanding its potential therapeutic effects at the cellular level. This section details the specific molecular mechanisms and cellular interactions of this compound, focusing on its ability to mitigate oxidative stress, inhibit pro-inflammatory signaling, modulate apoptosis, and influence cell proliferation and migration.

Attenuation of Oxidative Stress at Cellular Level

This compound has demonstrated significant capabilities in reducing oxidative stress within cells. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), can lead to cellular damage, including lipid peroxidation and DNA damage, ultimately resulting in cell death. frontiersin.org

Research indicates that lithospermic acid acts as a potent antioxidant. nih.gov In studies involving carbon tetrachloride (CCl4)-induced liver damage, lithospermic acid was shown to be a good antioxidant. chemfaces.comresearchgate.net In a cellular model using the Huh7 cell line, exposure to CCl4 led to decreased cell viability, increased necrosis, and elevated levels of ROS. chemfaces.comresearchgate.net Treatment with lithospermic acid significantly mitigated this CCl4-induced oxidative damage in a manner dependent on its concentration. chemfaces.comresearchgate.net

Furthermore, in a mouse model of myocardial ischemia-reperfusion (MI/R) injury, lithospermic acid pretreatment effectively blocked oxidative stress. frontiersin.org It has also been shown to inhibit the production of ROS in isolated human neutrophils that were stimulated by phorbol (B1677699) 12-myristate 13-acetate (PMA). caymanchem.com The compound's antioxidant activity is also linked to its ability to scavenge DPPH radicals and inhibit xanthine oxidase in cell-free assays. caymanchem.com

The underlying mechanisms of its antioxidant effects involve the activation of the Nrf2/HO-1 signaling pathway. medchemexpress.com In H9C2 cells subjected to hypoxia-reoxygenation, lithospermic acid promoted the activation of this pathway, which plays a crucial role in cellular defense against oxidative stress. frontiersin.org

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6, IL-1β, TNF-α)

This compound has been shown to exert significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. These signaling molecules, including interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α), are central to the inflammatory response.

In a study utilizing BV2 microglial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, lithospermic acid markedly decreased the production of IL-6, IL-1β, and TNF-α in a dose-dependent fashion. researchgate.netnih.gov This inhibition of cytokine production is associated with the compound's ability to suppress the NF-κB signaling pathway, a critical regulator of inflammatory gene expression. researchgate.netnih.gov Specifically, lithospermic acid was found to reduce the nuclear translocation of NF-κB p65, a key step in its activation. researchgate.netnih.gov

The anti-inflammatory properties of lithospermic acid are also linked to its interaction with Heat Shock Protein 90 (HSP90). researchgate.netnih.gov By inhibiting the activity and expression of HSP90, lithospermic acid attenuates the LPS-induced inflammatory response in microglial cells. researchgate.netnih.gov

The suppression of these pro-inflammatory cytokines highlights the potential of this compound in modulating inflammatory processes at the cellular level. mdpi.comresearcher.lifemdpi.com

Modulation of Cellular Apoptosis

This compound has been observed to modulate cellular apoptosis, or programmed cell death, through various mechanisms. In the context of myocardial ischemia-reperfusion injury, lithospermic acid has been identified as a potential anti-apoptotic agent. frontiersin.org In H9C2 cells subjected to hypoxia-reoxygenation, lithospermic acid treatment alleviated apoptosis, as demonstrated by TUNEL staining. frontiersin.org It also decreased the expression of pro-apoptotic proteins such as cleaved Caspase-3 and Bax, while increasing the production of the anti-apoptotic protein Bcl2. frontiersin.org

Similarly, in a model of carbon tetrachloride-induced liver injury, lithospermic acid demonstrated protective effects against apoptosis. chemfaces.comresearchgate.net In Huh7 cells, the compound attenuated the increased caspase-3/7 activity induced by CCl4. chemfaces.com

Furthermore, lithospermic acid B (LAB) has been shown to protect pancreatic β-cells from cytokine-induced apoptosis. nih.gov Pretreatment with LAB significantly reduced cell death in INS-1 cells induced by INF-γ and IL-1β. nih.gov This protective effect was associated with the alleviation of the phosphorylation of p38 and JNK, leading to a decrease in cleaved caspase-3 activity. nih.gov LAB also activated anti-apoptotic pathways, including Nrf2-HO-1 and Sirt1. nih.gov

These findings suggest that this compound can influence cell survival by interfering with key apoptotic signaling cascades. mdpi.com

Effects on Cell Proliferation and Migration (e.g., Vascular Smooth Muscle Cells)

This compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), processes that are critical in the development of atherosclerosis and restenosis. nih.gov

In a study using rat thoracic aorta VSMCs, lithospermic acid inhibited both proliferation and DNA synthesis induced by fetal bovine serum (FBS). nih.gov This was achieved by down-regulating the expression of cyclin D1 and arresting the cell cycle at the G1 phase. nih.gov

Furthermore, lithospermic acid attenuated VSMC migration induced by lipopolysaccharide (LPS). nih.gov This effect was mediated by the inhibition of matrix metalloproteinase-9 (MMP-9) expression and its enzymatic activity. nih.gov The underlying mechanism for these effects involves the inhibition of the ROS-ERK1/2 pathway. nih.gov Lithospermic acid was found to inhibit FBS- and LPS-induced ROS generation and the subsequent phosphorylation of ERK1/2 in a concentration-dependent manner. nih.gov

The inhibition of VSMC proliferation and migration by lithospermic acid suggests its potential therapeutic role in preventing conditions characterized by excessive vascular remodeling. researchgate.net

Data Tables

Table 1: Effects of Lithospermic Acid on Pro-inflammatory Cytokine Production in LPS-stimulated BV2 Microglial Cells

CytokineEffect of Lithospermic AcidMechanism of ActionReference
IL-6Markedly decreased production (dose-dependent)Inhibition of NF-κB signaling pathway researchgate.netnih.gov
IL-1βMarkedly decreased production (dose-dependent)Inhibition of NF-κB signaling pathway researchgate.netnih.gov
TNF-αMarkedly decreased production (dose-dependent)Inhibition of NF-κB signaling pathway researchgate.netnih.gov

Table 2: Effects of Lithospermic Acid on Cellular Processes in Vascular Smooth Muscle Cells (VSMCs)

Cellular ProcessInducerEffect of Lithospermic AcidMolecular MechanismReference
ProliferationFetal Bovine Serum (FBS)InhibitedDown-regulation of cyclin D1, cell cycle arrest at G1 phase, inhibition of ROS-ERK1/2 pathway nih.gov
DNA SynthesisFetal Bovine Serum (FBS)InhibitedDown-regulation of cyclin D1, cell cycle arrest at G1 phase, inhibition of ROS-ERK1/2 pathway nih.gov
MigrationLipopolysaccharide (LPS)AttenuatedInhibition of MMP-9 expression and activity, inhibition of ROS-ERK1/2 pathway nih.gov

Preclinical Investigation of Cis Lithospermic Acid Bioactivity

Neuroprotective and Anti-Neuroinflammatory Research

cis-Lithospermic acid has been the subject of preclinical studies to evaluate its potential protective effects against neuronal damage and inflammation, which are key pathological features of various neurodegenerative diseases.

Research using in vitro models of neuroinflammation, such as lipopolysaccharide (LPS)-stimulated BV2 microglial cells, has demonstrated the anti-neuroinflammatory potential of this compound. nih.govnih.govnih.gov Microglia are the primary immune cells of the brain, and their aberrant activation can lead to the release of pro-inflammatory and neurotoxic substances. nih.govmdpi.com Studies show that pretreatment with lithospermic acid significantly curtails the inflammatory response triggered by LPS in these cells. nih.gov

Key findings indicate that lithospermic acid dose-dependently inhibits the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov This is achieved by suppressing the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX2). nih.govnih.gov Furthermore, the compound markedly reduces the secretion of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α). nih.govnih.gov Mechanistically, these effects are linked to the inhibition of the NF-κB signaling pathway; lithospermic acid was found to decrease the nuclear translocation of the NF-κB p65 subunit, a critical step in activating the inflammatory cascade. nih.govnih.gov The compound also appears to target and inhibit Heat Shock Protein 90 (HSP90), an upstream regulator of the NF-κB pathway. nih.govnih.gov

Table 1: Effects of cis-Lithospermic Acid on LPS-Induced Microglial Activation

ParameterModel SystemObserved Effect of cis-Lithospermic AcidAssociated Mechanism
Nitric Oxide (NO) ProductionLPS-stimulated BV2 cellsDecreasedInhibition of iNOS expression
Prostaglandin E2 (PGE2) ProductionLPS-stimulated BV2 cellsDecreasedInhibition of COX2 expression
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)LPS-stimulated BV2 cellsDecreasedInhibition of NF-κB signaling
Cell MigrationLPS-stimulated BV2 cellsReducedInhibition of NF-κB p65 nuclear translocation
NF-κB PathwayLPS-stimulated BV2 cellsInhibitedInhibition of HSP90 activity and expression

This compound has demonstrated neuroprotective properties in models of Parkinson's disease, which involves the degeneration of dopaminergic neurons. frontiersin.org Using the neurotoxin 1-methyl-4-phenylpyridine (MPP+), a compound known to induce Parkinson's-like symptoms, researchers have explored the protective capacity of lithospermic acid both in vitro and in vivo. frontiersin.org

In cultured dopaminergic CATH.a cells, MPP+ treatment leads to cell membrane damage and activation of the caspase system, indicating pathways of both necrosis and apoptosis. Pretreatment with lithospermic acid was found to prevent this toxicity, partly through a specific inhibitory effect on caspase-3. frontiersin.org Furthermore, MPP+ induces mitochondrial depolarization and endoplasmic reticulum stress, evidenced by an increase in the chaperone protein GRP-78; lithospermic acid was shown to reduce these effects. frontiersin.orgki.se

In vivo studies using a mouse model revealed that MPP+ administration caused a significant loss of dopaminergic neurons, enhanced microglial activation, and promoted astrogliosis in the substantia nigra and hippocampus. frontiersin.org Treatment with lithospermic acid was found to significantly attenuate all of these MPP+-induced pathological changes, highlighting its potential to block both neuronal apoptosis and neuroinflammatory pathways. frontiersin.org

Table 2: Neuroprotective Effects of cis-Lithospermic Acid in MPP+-Induced Neurotoxicity Models

ParameterModel SystemEffect of MPP+Observed Effect of cis-Lithospermic Acid
Cell ViabilityCATH.a cellsDecreasedPrevented toxicity
Caspase-3 ActivationCATH.a cellsIncreasedInhibited
Endoplasmic Reticulum Stress (GRP-78 expression)CATH.a cellsIncreasedReduced
Dopaminergic Neuron CountMouse Substantia Nigra & HippocampusDecreasedAttenuated loss
Microglia ActivationMouse Substantia Nigra & HippocampusEnhancedAttenuated
AstrogliosisMouse Substantia Nigra & HippocampusPromotedAttenuated

Microglial Activation Models (e.g., BV2 cells, LPS-induced inflammation)

Cardiovascular Protective Research

The potential therapeutic benefits of this compound extend to the cardiovascular system, where its antioxidant and anti-inflammatory properties have been investigated in several preclinical models.

This compound has been shown to confer protection against myocardial ischemia-reperfusion (MI/R) injury, a condition where tissue damage is exacerbated upon the restoration of blood flow after a period of ischemia. science.gov In in vivo mouse models of MI/R, pretreatment with lithospermic acid was found to reduce the myocardial infarct area and decrease plasma levels of cardiac injury markers, such as troponin T (TnT) and creatine (B1669601) kinase MB (CK-MB). science.gov Echocardiography and hemodynamic measurements further indicated that the compound suppresses cardiac dysfunction induced by MI/R. science.gov

In vitro studies using H9C2 cardiomyocytes subjected to hypoxia-reoxygenation (HR) mirrored these protective effects. science.gov The underlying mechanism for this cardioprotection involves the mitigation of oxidative stress and apoptosis. science.gov Research indicates that lithospermic acid activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway, a key cellular defense mechanism against oxidative stress. science.gov This activation is promoted through the phosphorylation of AMP-activated protein kinase α (AMPKα). science.gov The cardioprotective effects of lithospermic acid were abolished when either AMPK or Nrf2 was inhibited, confirming the critical role of this pathway. science.gov

Table 3: Cardioprotective Effects of cis-Lithospermic Acid in Myocardial Ischemia-Reperfusion (MI/R) Injury Models

ParameterModel SystemObserved Effect of cis-Lithospermic AcidAssociated Mechanism
Myocardial Infarct AreaMouse MI/R modelReducedAmelioration of oxidative stress and apoptosis
Cardiac Injury Markers (TnT, CK-MB)Mouse MI/R modelDecreasedImproved cardiomyocyte integrity
Cardiac FunctionMouse MI/R modelImprovedSuppression of MI/R-induced dysfunction
Oxidative Stress & ApoptosisH9C2 cells (Hypoxia-Reoxygenation)AmelioratedActivation of AMPKα/Nrf2/HO-1 pathway

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in arteries, which involves lipid accumulation and immune cell infiltration. nih.govki.se While direct, extensive studies focusing solely on this compound in animal models of atherosclerosis are limited, its known bioactivities and the effects of related compounds suggest a strong potential for attenuating atherosclerosis. The formation of macrophage-derived foam cells is a hallmark of atherosclerosis. nih.gov Research on related phenolic acids has shown that they can exert anti-inflammatory effects in macrophage cell lines like THP-1 by downregulating key inflammatory pathways such as TLR4 and NF-κB, which are crucial in atherogenesis. science.govscience.gov Furthermore, Salvianolic acid B, also known as lithospermic acid B, has been confirmed to have anti-atherosclerotic effects by suppressing the formation of foam cells. researchgate.net Given that this compound possesses potent anti-inflammatory and antioxidant properties, it is hypothesized to interfere with key atherosclerotic processes such as endothelial dysfunction, leukocyte recruitment, and foam cell formation.

The proliferation and migration of vascular smooth muscle cells (VSMCs) are critical events in the development of atherosclerosis and restenosis after vascular injury. science.gov Studies investigating the effects of this compound on rat thoracic aorta VSMCs have revealed significant inhibitory actions. science.gov

The compound was found to inhibit VSMC proliferation and migration in a concentration-dependent manner, particularly when stimulated by inflammatory agents like LPS or growth factors. science.gov One of the key mechanisms underlying this effect is the reduction of intracellular reactive oxygen species (ROS) generation. science.gov Additionally, lithospermic acid attenuates the expression and enzymatic activity of matrix metalloproteinase-9 (MMP-9), an enzyme crucial for the breakdown of the extracellular matrix that facilitates cell migration. science.gov These findings suggest that this compound can modulate VSMC behavior, which is a key factor in vascular remodeling during disease.

Table 4: Effects of cis-Lithospermic Acid on Vascular Smooth Muscle Cells (VSMCs)

ParameterModel SystemObserved Effect of cis-Lithospermic AcidAssociated Mechanism
Cell ProliferationRat Aortic VSMCsInhibitedReduction of ROS generation
Cell MigrationRat Aortic VSMCsInhibitedAttenuation of MMP-9 expression and activity
ROS Generation (LPS-induced)Rat Aortic VSMCsInhibitedAntioxidant activity
MMP-9 Expression & ActivityRat Aortic VSMCsAttenuatedInhibition of extracellular matrix degradation

Atherosclerosis Attenuation Studies

Hepatoprotective Research

This compound has demonstrated significant hepatoprotective effects against liver damage induced by carbon tetrachloride (CCl4), a well-known hepatotoxin. nih.govresearchgate.net CCl4 is metabolized by cytochrome P450 to form the highly reactive trichloromethyl free radical (•CCl3), which initiates lipid peroxidation and causes severe oxidative stress, leading to hepatocyte injury, necrosis, and apoptosis. researchgate.netnih.gov

In Vitro Findings

In studies using the Huh7 human liver cell line, exposure to CCl4 resulted in decreased cell viability, increased necrosis, and elevated levels of reactive oxygen species (ROS) and caspase-3/7 activity. nih.govresearchgate.net Treatment with lithospermic acid was found to significantly mitigate this CCl4-induced oxidative damage in a dose-dependent manner. nih.govresearchgate.net The compound's antioxidant properties were also confirmed through the DPPH assay. nih.govresearchgate.net

In Vivo Findings

In vivo studies using BALB/c mice have corroborated the hepatoprotective effects observed in vitro. nih.govresearchgate.net Administration of CCl4 in mice led to a more than two-fold increase in the serum levels of liver injury markers, aspartate transaminase (AST) and alanine (B10760859) transaminase (ALT). nih.govresearchgate.net It also caused a significant decrease (over 20%) in the levels of intracellular antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), and an increase in lipid peroxidation. nih.govresearchgate.net

Histological examination of the livers from CCl4-treated mice revealed severe hepatic damage, characterized by extensive necrosis and structural destruction. nih.govresearchgate.net Pretreatment of the mice with lithospermic acid for six days before CCl4 exposure significantly attenuated these effects. nih.govresearchgate.net Specifically, the pretreatment reduced the CCl4-induced elevation of serum AST and ALT levels and restored the activities of SOD and CAT. nih.govresearchgate.net The histological integrity of the liver was also improved, appearing comparable to the control group, particularly at higher doses of lithospermic acid. nih.govresearchgate.net

These findings collectively suggest that this compound exerts its hepatoprotective effects by scavenging free radicals, inhibiting lipid peroxidation, and boosting the endogenous antioxidant defense system, thereby protecting hepatocytes from CCl4-induced oxidative damage. nih.govresearchgate.net

Table 1: Effects of this compound on CCl4-Induced Liver Damage Markers

Parameter Effect of CCl4 Effect of this compound Pretreatment Model
AST & ALT > 2-fold IncreaseSignificantly ReducedIn vivo (BALB/c mice)
SOD & CAT > 20% DecreaseIncreasedIn vivo (BALB/c mice)
Lipid Peroxidation IncreasedReducedIn vivo (BALB/c mice)
Hepatic Necrosis SevereSignificantly ReducedIn vivo (BALB/c mice)
Cell Viability DecreasedAttenuated DamageIn vitro (Huh7 cells)
ROS & Caspase-3/7 IncreasedAttenuated IncreaseIn vitro (Huh7 cells)

Antiviral Research

This compound has been identified as a compound with notable anti-HIV-1 activity. tandfonline.comnih.gov Research has shown that it can inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). tandfonline.comnih.gov

Studies involving the aqueous extracts of Salvia yunnanensis led to the isolation of this compound, along with other polyphenols. tandfonline.com The anti-HIV-1 activities of these compounds were evaluated by testing their ability to inhibit the p24 antigen in HIV-1-infected MT-4 cell cultures. tandfonline.com The p24 antigen is a core protein of HIV and its levels are a common marker for monitoring viral replication.

This compound, a stereoisomer of lithospermic acid, demonstrated anti-HIV-1 activity in these cell cultures. tandfonline.com While other related polyphenols also showed some activity, they were accompanied by higher cytotoxicity in the MT-4 cells. tandfonline.com

Further research has highlighted that lithospermic acid and its derivatives can act as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. mdpi.comrjpponline.org Integrase facilitates the insertion of the viral DNA into the host cell's genome, a critical step in the HIV life cycle. mdpi.com The inhibitory effects of rosmarinic acid derivatives, which are structurally related to lithospermic acid, have been observed to increase with the complexity of the molecule (from monomers to tetramers like lithospermic acid B). rjpponline.org

More recent investigations have focused on the HIV-1 nucleocapsid protein (NC) as a target for antiviral therapy. nih.gov The NC protein is highly conserved among HIV-1 strains and plays multiple essential roles in viral replication. nih.gov Lithospermic acid has been identified as a potent and chemically stable non-covalent inhibitor of the NC protein. nih.gov Molecular modeling studies suggest that lithospermic acid can fit into the hydrophobic pocket of the NC protein, potentially competing with the nucleic acids that are the natural targets of this protein. nih.gov This interaction inhibits the function of the NC protein without the compound itself undergoing spontaneous oxidation, a favorable characteristic for a potential therapeutic agent. nih.gov

A study investigating a combination of three viral inhibitors targeting different stages of the HIV-1 life cycle—viral entry, integration, and proviral transcription—included lithospermic acid (referred to as M522) as the integrase inhibitor. hilarispublisher.com This combination therapy showed strong synergistic effects in inhibiting the replication of both an AZT-resistant strain of HIV-1 and clinical isolates from HIV-infected patients in peripheral blood mononuclear cells (PBMCs). hilarispublisher.com The study also noted that viruses exposed to increasing concentrations of lithospermic acid over an extended period did not develop resistance. hilarispublisher.com

Table 2: Anti-HIV-1 Activity of this compound and Related Compounds

Compound/Extract Target/Assay Key Findings Cell Line/Model
This compound p24 antigen inhibitionShowed anti-HIV-1 activityMT-4 cell cultures
Lithospermic acid HIV-1 integraseInhibited 3'-processing and 3'-joiningIn vitro enzyme assay
Lithospermic acid HIV-1 nucleocapsid protein (NC)Potent, non-covalent inhibitorMolecular modeling, Fluorescence-based assays
Lithospermic acid (M522) HIV-1 integraseSynergistic inhibition with other inhibitorsHIV-1 infected PBMCs

Anti-Inflammatory and Immunomodulatory Research

Gout is a form of inflammatory arthritis characterized by the deposition of monosodium urate (MSU) crystals in and around the joints, leading to painful inflammatory flare-ups. nih.govmedicalnewstoday.com Preclinical research has explored the anti-inflammatory effects of this compound in the context of gouty arthritis.

In a mouse model of gouty arthritis induced by the injection of MSU crystals, the administration of a traditional medicine formulation containing lithospermic acid was investigated. nih.gov The study found that treatment significantly suppressed paw swelling and attenuated joint pain compared to the untreated MSU-induced group. nih.gov Furthermore, the treatment led to a downregulation of pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6), and reduced myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration. nih.gov

The underlying mechanism of gout involves the recognition of MSU crystals by the innate immune system, which triggers a robust inflammatory response. nih.gov This includes the activation of the NALP3 inflammasome and the subsequent production of IL-1β, a key mediator of inflammation in gout. nih.gov The ability of compounds like this compound to reduce the production of IL-1β and other pro-inflammatory cytokines suggests a potential to modulate this inflammatory cascade.

Table 3: Effects of a Lithospermic Acid-Containing Formulation in a Gouty Arthritis Model

Parameter Effect of MSU Injection Effect of Treatment Model
Paw Swelling IncreasedSignificantly SuppressedMSU-induced gouty arthritis in mice
Joint Pain IncreasedAttenuatedMSU-induced gouty arthritis in mice
IL-1β, TNF-α, IL-6 IncreasedDownregulatedMSU-induced gouty arthritis in mice
MPO Activity IncreasedDownregulatedMSU-induced gouty arthritis in mice

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is often used to model intestinal inflammation in vitro. nih.gov Studies have investigated the effects of water-soluble extracts of Salvia miltiorrhiza, which contain lithospermic acid, on LPS-induced inflammation in intestinal epithelial cells (IECs). nih.govoup.com

In a study using the rat non-transformed intestinal cell line IEC-18, a water-soluble extract of Salvia miltiorrhiza (SME) was shown to inhibit LPS-induced expression of the intercellular adhesion molecule-1 (ICAM-1) gene. nih.gov ICAM-1 plays a role in the adhesion of leukocytes to endothelial and epithelial cells during inflammation.

A critical pathway activated by LPS is the nuclear factor-kappa B (NF-κB) signaling pathway, which controls the transcription of numerous pro-inflammatory genes. nih.gov In IEC-18 cells, SME was found to significantly inhibit LPS-induced IκB kinase (IKK) activity. nih.gov IKK is a key enzyme complex that phosphorylates IκBα, leading to its degradation and the subsequent activation and nuclear translocation of NF-κB. nih.gov

To confirm these findings in a more physiologically relevant system, primary IECs were isolated from cis-NF-κB EGFP transgenic mice, where NF-κB activation can be visualized by the expression of enhanced green fluorescent protein (EGFP). nih.govoup.com In these primary cells, SME also blocked LPS-induced IκBα phosphorylation, similar to the observations in the IEC-18 cell line. nih.govoup.com Furthermore, in small intestinal explants from these mice, SME inhibited the LPS-induced increase in EGFP expression, demonstrating its ability to block NF-κB activation in intact intestinal tissue. nih.govoup.com

While these studies used a water-soluble extract containing multiple compounds, including lithospermic acid, the findings point to the potential of these constituents to mitigate intestinal inflammation by targeting the NF-κB signaling pathway in intestinal epithelial cells. nih.govoup.com Other research has shown that lithospermic acid can suppress LPS-induced production of pro-inflammatory cytokines like IL-6 and TNF-α in other cell types, such as microglial cells, further supporting its anti-inflammatory properties. nih.gov

Table 4: Effects of a Salvia miltiorrhiza Extract (Containing Lithospermic Acid) on LPS-Induced Intestinal Inflammation

Parameter Effect of LPS Effect of SME Treatment Model
ICAM-1 mRNA Expression IncreasedInhibitedIEC-18 cells
IKK Activity IncreasedInhibitedIEC-18 cells
IκBα Phosphorylation IncreasedBlockedPrimary IECs, IEC-18 cells
NF-κB Activation (EGFP) IncreasedInhibitedSmall intestinal explants

Psoriasis Models (e.g., Skin Barrier Function Restoration, IL-17/IL-23 Axis)nih.gov

Preclinical research has explored the potential of this compound in ameliorating psoriasis-like conditions, with a focus on its impact on skin barrier integrity and the inflammatory pathways central to the disease's pathogenesis, particularly the IL-17/IL-23 axis.

In a study utilizing an imiquimod-induced psoriasis-like dermatitis model in BALB/c mice, topical application of a 0.1% lithospermic acid formulation demonstrated significant therapeutic effects. nih.govumw.edu.pl The investigation revealed that lithospermic acid treatment led to the restoration of skin barrier function and an amelioration of the psoriasis-like skin lesions. nih.govumw.edu.pl This was evidenced by improvements in both the morphological and histopathological features of the affected skin. umw.edu.pl

Furthermore, the study delved into the molecular mechanisms underlying these observations. Cytokine array analyses confirmed that lithospermic acid treatment effectively inhibited the cutaneous T helper-17/Interleukin-23 (Th17/IL-23) axis. nih.govumw.edu.pl This inflammatory cascade is a well-established driver of psoriasis. plos.orgresearchgate.netmdpi.complos.org The IL-23/Th17 pathway is instrumental in stimulating keratinocyte proliferation and the production of pro-inflammatory mediators, which are characteristic of psoriatic lesions. researchgate.netplos.org The findings indicated that lithospermic acid's therapeutic action is, at least in part, attributable to its ability to suppress this critical cytokine cascade. nih.govumw.edu.pl

Table 1: Effects of this compound in a Psoriasis Mouse Model

Parameter Observation in Imiquimod-Induced Psoriasis Model Effect of 0.1% Lithospermic Acid Treatment Reference
Skin Condition Psoriasis-like dermatitis Ameliorated nih.govumw.edu.pl
Skin Barrier Function Impaired Restored nih.govumw.edu.pl
Histopathology Psoriatic features Improved umw.edu.pl
IL-17/IL-23 Axis Activated Inhibited nih.govumw.edu.pl

Other Preclinical Efficacy Models

The therapeutic potential of this compound and its derivatives has been investigated in a variety of other preclinical models, demonstrating a range of biological activities.

Diabetic Retinopathy Preventionmedchemexpress.com

In a study on Otsuka Long-Evans Tokushima Fatty (OLETF) rats, an animal model for type 2 diabetes, the administration of Lithospermic acid B (LAB) was found to have a preventive effect on the development of diabetic retinopathy. umw.edu.pl Treatment with LAB was associated with a reduction in vascular leakage and a decrease in the thickening of the basement membrane in retinal capillaries. umw.edu.pl These effects are likely linked to the compound's antioxidative and anti-inflammatory properties. umw.edu.pl The study also noted that LAB treatment led to improvements in insulin (B600854) resistance and glucose intolerance in the animal model. umw.edu.pl Furthermore, levels of inflammatory markers such as high-sensitivity C-reactive protein (hsCRP) and monocyte chemotactic protein-1 (MCP1) were lower in the LAB-treated rats. umw.edu.pl

Table 2: Effects of Lithospermic Acid B in a Diabetic Retinopathy Rat Model

Parameter Observation in OLETF Rats Effect of Lithospermic Acid B Treatment Reference
Vascular Leakage Present Prevented umw.edu.pl
Retinal Capillary Basement Membrane Thickened Thickness reduced umw.edu.pl
Inflammatory Markers (hsCRP, MCP1) Elevated Reduced umw.edu.pl
Oxidative Stress Marker (urinary 8-OHdG) Elevated Reduced umw.edu.pl

Mesenteric Ischemia-Reperfusion Injury in Intestinesmedchemexpress.com

The protective effects of lithospermic acid have also been demonstrated in a rat model of mesenteric ischemia-reperfusion (I-R) injury. nih.govplos.org This condition, which can lead to significant intestinal damage, was attenuated by pretreatment with lithospermic acid. nih.govplos.org The study found that lithospermic acid administration almost reversed the increase in tissue levels of malondialdehyde (MDA) and myeloperoxidase (MPO), which are markers of oxidative stress and inflammation, respectively. nih.govplos.org Concurrently, the activities of the antioxidant enzymes superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GPx) were increased in the treatment group. nih.govplos.org Histopathological examination further confirmed that the intestinal injury in rats treated with lithospermic acid was less severe compared to the untreated I-R group. nih.gov

Table 3: Effects of Lithospermic Acid in a Rat Model of Mesenteric Ischemia-Reperfusion Injury

Parameter Observation in I-R Injury Model Effect of Lithospermic Acid Treatment Reference
Malondialdehyde (MDA) Levels Increased Decreased nih.govplos.org
Myeloperoxidase (MPO) Activity Increased Decreased nih.govplos.org
Superoxide Dismutase (SOD) Activity Diminished Increased nih.govplos.org
Glutathione Peroxidase (GPx) Activity Diminished Increased nih.govplos.org
Intestinal Histological Damage Severe Reduced nih.gov

Hyperuricemia Models

Preclinical studies have also indicated that lithospermic acid possesses hypouricemic and anti-inflammatory effects in rat models of hyperuricemia and gouty arthritis. The compound has been identified as a competitive inhibitor of xanthine (B1682287) oxidase, an enzyme crucial for the production of uric acid. By inhibiting this enzyme, lithospermic acid can reduce the synthesis of uric acid. One study reported an IC50 value of 5.2 µg/mL for the inhibition of uric acid production.

Table 4: Effects of Lithospermic Acid in Hyperuricemia Models

Mechanism/Effect Observation Reference
Serum Uric Acid Lowering effect observed in rat models
Anti-inflammatory Effect Observed in rat gouty arthritis model
Xanthine Oxidase Inhibition Competitive inhibitor
IC50 for Uric Acid Production Inhibition 5.2 µg/mL

Structure Activity Relationship Sar Studies of Cis Lithospermic Acid and Its Analogues

Elucidation of Structural Determinants for Biological Activity

Research into the family of phenolic acids, which includes lithospermic acid, has identified key structural components that govern their biological activities, such as antioxidant and enzyme-inhibiting properties. These compounds are primarily derivatives of caffeic acid. mdpi.com The fundamental structural unit is caffeic acid, which belongs to the phenylpropionic acid class. mdpi.com

A critical feature for the biological efficacy of these compounds, particularly in the context of neuroprotective and antioxidant effects, is the catechol functional moiety. mdpi.com The presence and number of these phenolic hydroxyl groups are often directly related to the compound's ability to scavenge free radicals and chelate metal ions. mdpi.commdpi.com For instance, the antioxidant activities of rosmarinic acid and salvianolic acid B have been extensively studied, showing that their potency in scavenging radicals like DPPH is concentration-dependent. mdpi.com

Comparative studies of lithospermic acid analogues provide further insight. In an analysis of soybean lipoxygenase inhibitors, lithospermic acid B was found to be the most potent inhibitor compared to rosmarinic acid and caffeic acid. tandfonline.com This enhanced activity was correlated with its higher lipophilicity, suggesting that this property is an important determinant for the inhibition of this specific enzyme. tandfonline.com

The structural diversity of these compounds often arises from the various ways caffeic acid and danshensu (B613839) (3,4-dihydroxyphenyllactic acid) units combine. mdpi.com For example, salvianolic acid B is formed from two rosmarinic acid units and is a precursor to many other salvianolic and lithospermic acid derivatives. mdpi.com This structural relationship underscores the importance of the core caffeic acid and danshensu building blocks in defining the bioactivity of the resulting molecule.

Table 1: Comparative Inhibitory Activity of Lithospermic Acid Analogues against Soybean Lipoxygenase

CompoundInhibitory Concentration (IC50)Lipophilicity (Calculated Log P)Source
Lithospermic acid B0.10 mMHighest tandfonline.com
p-menth-3-ene-1,2-diol 1-O-β-glucopyranosideHigher than Caffeic AcidN/A tandfonline.com
12-hydroxyjasmonic acid 12-O-β-glucosideHigher than Caffeic AcidN/A tandfonline.com
Caffeic acidLower than othersN/A tandfonline.com
Rosmarinic acidLowest ActivityN/A tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and molecular descriptors. wikipedia.org This computational approach is valuable in drug discovery for forecasting the activity of new chemical structures. wikipedia.org

While specific, dedicated QSAR models for cis-lithospermic acid are not extensively detailed in the available literature, it has been included as part of larger datasets in broader QSAR analyses. For example, a machine learning-based QSAR analysis was utilized to screen for compounds from medicinal plants that could act as inhibitors of HIV-1 reverse transcriptase (RT). uokerbala.edu.iq In such studies, the biological activity is quantified, often as a pIC50 value (the negative logarithm of the half-maximal inhibitory concentration), and correlated with calculated molecular descriptors. uokerbala.edu.iq The process typically involves dividing the dataset into a training set to build the model and a test set for external validation. uokerbala.edu.iq Various machine learning algorithms, such as Random Forest and Support Vector Machine, can be employed to construct the predictive regression models. uokerbala.edu.iq

Table 2: Predicted Anti-HIV-1 Reverse Transcriptase Activity of Lithospermic Acid and Related Compounds from a QSAR Study

CompoundPredicted pIC50 (Wild-Type)Predicted pIC50 (Mutant 1)Predicted pIC50 (Mutant 2)Source
Lithospermic acid160.775139.812126.816 uokerbala.edu.iq
Salvianolic acid A132.516121.806122.409 uokerbala.edu.iq
Labiatenic acid131.002116.346131.077 uokerbala.edu.iq

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as this compound, and a biological target at the molecular level. derpharmachemica.com These methods provide crucial insights into the binding modes and mechanisms of action.

Several studies have employed docking simulations to investigate the interactions of lithospermic acid with various protein targets:

HIV-1 Nucleocapsid (NC) Protein : Molecular modeling suggested that lithospermic acid could be a putative binder to the HIV-1 NC protein. mdpi.com Docking simulations consistently showed that the molecule fits into the hydrophobic pocket of the NC protein, a site known to be important for binding. mdpi.com The interaction is stabilized by π-π stacking with the side chain of the Trp37 residue and the formation of hydrogen bonds with the backbones of Lys33, Gly35, and Trp37. mdpi.com

Pancreatic Lipase (B570770) (PL) and Human Carbonic Anhydrase VA (hCA VA) : Lithospermic acid was identified as a potential dual inhibitor of PL and hCA VA. nih.govresearchgate.net Docking simulations revealed that it forms stable complexes with PL through hydrogen bonding with the residue ASP 205 and engages in π-stacking interactions with PHE 77 and PHE 215. nih.govresearchgate.net For hCA VA, the interaction involves the benzofuran (B130515) carboxylate moiety of the lithospermic acid molecule and the Zn²⁺ ion within the enzyme's active site. nih.govresearchgate.net

Heat Shock Protein 90 (HSP90) : Molecular docking studies have also demonstrated that lithospermic acid can inhibit the activity and expression of HSP90, a key protein involved in cellular stress responses and inflammatory pathways. researchgate.net This interaction is believed to be central to the anti-inflammatory effects of lithospermic acid observed in microglial cells. researchgate.net

These simulations provide a structural basis for the observed biological activities and guide further research into optimizing the potency and selectivity of these compounds. nih.govresearchgate.net

Table 3: Summary of Molecular Docking Studies for Lithospermic Acid

Protein TargetKey Interacting ResiduesType of InteractionSource
HIV-1 Nucleocapsid (NC)Trp37, Lys33, Gly35π-π stacking, Hydrogen bonding mdpi.com
Pancreatic Lipase (PL)ASP 205, PHE 77, PHE 215Hydrogen bonding, π-stacking nih.govresearchgate.net
Human Carbonic Anhydrase VA (hCA VA)Zn²⁺ ionIonic interaction via benzofuran carboxylate moiety nih.govresearchgate.net
Heat Shock Protein 90 (HSP90)N/AInhibition of activity and expression researchgate.net
Soybean LipoxygenaseN/ABinding at active site tandfonline.com

Q & A

Q. How can cis-Lithospermic acid be accurately identified and quantified in complex plant matrices?

Methodological Answer:

  • Use High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) or mass spectrometry (MS) detection. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) and gradient elution to resolve cis-Lithospermic acid from isomers and co-eluting compounds.
  • Validate the method with calibration curves (linearity: ≥ 0.995), spike-recovery tests (recovery: 90–110%), and precision studies (%RSD < 5%). Reference standards should be synthesized or sourced from authenticated suppliers .
  • For plant extraction, employ solvent systems like methanol-water (70:30 v/v) with ultrasonication, followed by centrifugal filtration to remove particulates .

Q. What are the key biological activities of this compound, and how are they initially assessed?

Methodological Answer:

  • In vitro assays are foundational:
  • Antioxidant Activity: Use DPPH/ABTS radical scavenging assays or FRAP, with Trolox as a positive control. Normalize activity to compound concentration (IC₅₀ values).
  • Anti-inflammatory Effects: Measure inhibition of NO production in LPS-stimulated macrophages (e.g., RAW 264.7 cells) via Griess reagent.
    • Include dose-response curves and cytotoxicity assessments (e.g., MTT assay) to exclude false positives from cell death .

Q. How should researchers design a pilot study to evaluate this compound’s pharmacokinetics?

Methodological Answer:

  • Animal Models: Administer cis-Lithospermic acid orally/intravenously to rodents (e.g., Sprague-Dawley rats). Collect plasma samples at intervals (0.5, 1, 2, 4, 8, 24 h).
  • Analytical Workflow: Use protein precipitation (acetonitrile) followed by LC-MS/MS for plasma quantification. Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) via non-compartmental analysis (Phoenix WinNonlin®) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported antioxidant vs. pro-oxidant effects?

Methodological Answer:

  • Context-Dependent Assays: Test under varying oxygen tensions (hypoxic vs. normoxic conditions) and redox environments (e.g., H₂O₂ pre-treatment).
  • Mechanistic Probes: Use fluorescent dyes (e.g., DCFH-DA for ROS, MitoSOX for mitochondrial superoxide) in live-cell imaging. Pair with ROS scavengers (e.g., NAC) to confirm specificity.
  • Omics Integration: Conduct transcriptomics (RNA-seq) to identify pathways modulated by cis-Lithospermic acid under pro-/anti-oxidant conditions .

Q. How can researchers elucidate the molecular targets of this compound in neurodegenerative disease models?

Methodological Answer:

  • Target Deconvolution: Use chemical proteomics (e.g., affinity chromatography with cis-Lithospermic acid-conjugated beads) coupled with LC-MS/MS to identify binding proteins.
  • Validation: Apply siRNA knockdown/CRISPR-Cas9 knockout of candidate targets in neuronal cells (e.g., SH-SY5Y). Assess phenotypic rescue in Aβ-induced toxicity models .

Q. What advanced analytical techniques improve structural characterization of this compound derivatives?

Methodological Answer:

  • NMR Strategies: Use 2D NMR (HSQC, HMBC) to assign stereochemistry and regiochemistry. Compare with computational models (DFT-based NMR chemical shift predictions).
  • Crystallography: Co-crystallize cis-Lithospermic acid with stabilizing agents (e.g., cyclodextrins) for X-ray diffraction analysis.
  • HR-MS/MS Fragmentation Patterns: Build a library of diagnostic ions to distinguish derivatives .

Data Analysis & Reproducibility

Q. How should conflicting bioavailability data for this compound be critically analyzed?

Methodological Answer:

  • Meta-Analysis: Aggregate data from published studies (e.g., Web of Science, PubMed) using PRISMA guidelines. Assess heterogeneity via I² statistics.
  • Source Investigation: Scrutinize methodological variables (e.g., extraction solvents, animal strains, dosing regimens) that may explain discrepancies. Use multivariate regression to identify confounding factors .

Q. What statistical frameworks are optimal for dose-response studies of this compound?

Methodological Answer:

  • Nonlinear Regression Models: Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism. Report EC₅₀/IC₅₀ with 95% confidence intervals.
  • Bootstrap Resampling: Apply 1,000 iterations to estimate parameter robustness. Compare models via Akaike Information Criterion (AIC) .

Experimental Design & Validation

Q. How can researchers ensure reproducibility in this compound isolation protocols?

Methodological Answer:

  • Standardized SOPs: Document extraction parameters (solvent ratios, temperature, time) and purification steps (e.g., column chromatography gradients).
  • Inter-Lab Validation: Collaborate with independent labs to replicate isolation yields and purity (HPLC ≥ 95%). Use blinded sample analysis to reduce bias .

Q. What controls are essential when studying this compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

  • Inhibition/Induction Controls: Include known CYP inhibitors (e.g., ketoconazole for CYP3A4) and inducers (e.g., rifampicin).
  • Recombinant Enzymes: Use CYP-expressing baculosomes (e.g., Corning Gentest™) to isolate isoform-specific effects.
  • LC-MS/MS Metabolite Profiling: Monitor parent compound depletion and metabolite formation (e.g., hydroxylated derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.